6-Hydroxypyridine-2-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H6N2O3S |
|---|---|
Molecular Weight |
174.18 g/mol |
IUPAC Name |
6-oxo-1H-pyridine-2-sulfonamide |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)5-3-1-2-4(8)7-5/h1-3H,(H,7,8)(H2,6,9,10) |
InChI Key |
ONWORRMQKSNTNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 6-Hydroxypyridine-2-sulfonamide: Synthesis, Predicted Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Hydroxypyridine-2-sulfonamide, a novel heterocyclic compound. As there is no readily available information for this specific molecule, this document serves as a predictive and enabling resource for researchers. It outlines potential synthetic routes, predicts physicochemical and biological properties based on its constituent moieties—the 6-hydroxypyridine ring and the pyridine-2-sulfonamide functional group—and provides detailed experimental protocols for its synthesis and evaluation.
Chemical Identity and Predicted Physicochemical Properties
While a unique CAS number for 6-Hydroxypyridine-2-sulfonamide is not yet assigned, its fundamental properties can be predicted. The presence of the acidic sulfonamide proton, the phenolic hydroxyl group, and the basic pyridine nitrogen suggests a molecule with amphoteric character and potential for diverse chemical interactions.
| Property | Predicted Value/Characteristic |
| IUPAC Name | 6-hydroxypyridine-2-sulfonamide |
| Synonyms | 6-oxo-1,6-dihydropyridine-2-sulfonamide |
| Molecular Formula | C₅H₆N₂O₃S |
| Molecular Weight | 174.18 g/mol |
| Appearance | Predicted to be a solid, likely a crystalline powder, ranging from off-white to yellow or brown. |
| Solubility | Expected to have some solubility in water and polar organic solvents like alcohols and DMSO. |
| Melting Point | Likely to be relatively high, potentially decomposing at elevated temperatures, similar to related structures like 6-hydroxypyridine-2-carboxylic acid which decomposes at 270°C[1][2]. |
| pKa | Expected to have multiple pKa values due to the acidic sulfonamide and phenolic hydroxyl groups, and the basic pyridine nitrogen. |
Proposed Synthetic Pathways
The synthesis of 6-Hydroxypyridine-2-sulfonamide can be approached through several routes. A plausible and efficient method involves the preparation of a suitable pyridine sulfonyl chloride intermediate, followed by amidation. A key consideration is the strategic introduction and potential protection of the hydroxyl group.
One proposed pathway begins with a commercially available di-substituted pyridine, such as 2-bromo-6-hydroxypyridine. This approach allows for the selective conversion of the bromo group to the desired sulfonamide.
Caption: A proposed synthetic workflow for 6-Hydroxypyridine-2-sulfonamide.
An alternative strategy involves the late-stage hydroxylation of a pre-formed pyridine-2-sulfonamide. This might be achieved through enzymatic hydroxylation or chemical oxidation methods.
Predicted Spectroscopic Characteristics
The structural elucidation of the synthesized 6-Hydroxypyridine-2-sulfonamide would rely on standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing sulfonamide group and the electron-donating hydroxyl group. A broad singlet corresponding to the sulfonamide N-H protons and a signal for the phenolic O-H proton would also be anticipated. The chemical shifts of aromatic protons in similar arylsulfonamides typically appear between 6.51 and 7.70 ppm, and the sulfonamide proton can appear as a singlet between 8.78 and 10.15 ppm[3].
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the five carbons of the pyridine ring. The carbons attached to the sulfonamide and hydroxyl groups would exhibit characteristic chemical shifts.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would likely show a prominent protonated molecular ion [M+H]⁺. A characteristic fragmentation pattern for aromatic sulfonamides is the loss of SO₂ (64 Da)[4]. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.
Potential Biological Activities and Therapeutic Applications
The chemical structure of 6-Hydroxypyridine-2-sulfonamide suggests several potential biological activities, primarily stemming from the well-established pharmacology of the sulfonamide functional group.
Antimicrobial Activity via Dihydropteroate Synthase (DHPS) Inhibition
The sulfonamide moiety is a classic pharmacophore known to act as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway[5][6]. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor for DNA and protein synthesis, leading to a bacteriostatic effect. It is therefore highly probable that 6-Hydroxypyridine-2-sulfonamide will exhibit antibacterial activity.
Caption: The bacterial folate biosynthesis pathway and the inhibitory action of sulfonamides on DHPS.
Carbonic Anhydrase Inhibition
Sulfonamides are also well-known inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes[7][8][9]. These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer[8][10]. The sulfonamide group of 6-Hydroxypyridine-2-sulfonamide could potentially coordinate with the zinc ion in the active site of various CA isoforms.
Other Potential Activities
The pyridine ring is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological properties including antiviral, anticancer, and anti-inflammatory effects[10][11][]. The combination of the pyridine ring and the sulfonamide group in a single molecule could lead to synergistic or novel biological activities.
Key Experimental Protocols
For researchers interested in synthesizing and evaluating 6-Hydroxypyridine-2-sulfonamide, the following established protocols for related compounds can be adapted.
Protocol for the Synthesis of a Pyridine Sulfonamide
This protocol is adapted from a general procedure for the synthesis of chiral sulfonamides and can be modified for the amidation of the 6-hydroxypyridine-2-sulfonyl chloride intermediate[13].
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 6-hydroxy (or protected) pyridine-2-sulfonyl chloride (1.1 mmol) in anhydrous dichloromethane (CH₂Cl₂).
-
Amine Addition: Cool the solution to 0°C in an ice bath. In a separate flask, prepare a solution of aqueous ammonia or an appropriate amine source.
-
Reaction: Slowly add the amine solution to the sulfonyl chloride solution dropwise.
-
Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with water. Extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
In Vitro Assay for Dihydropteroate Synthase (DHPS) Inhibition
This continuous spectrophotometric assay measures the activity of DHPS through a coupled enzymatic reaction[5][6].
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.
-
Enzyme Mix: Prepare a solution containing DHPS and an excess of dihydrofolate reductase (DHFR) in the assay buffer.
-
Substrate Mix: Prepare a solution containing p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and NADPH in the assay buffer.
-
Inhibitor Stock: Prepare a stock solution of 6-Hydroxypyridine-2-sulfonamide in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add serial dilutions of the test compound to the wells. Include a no-inhibitor control (with DMSO) and a blank.
-
Add the Enzyme Mix to all wells and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed Substrate Mix.
-
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
In Vitro Assay for Carbonic Anhydrase (CA) Inhibition
This colorimetric assay measures the esterase activity of CA[8][14].
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-SO₄, pH 7.4.
-
Enzyme Solution: A solution of the desired human carbonic anhydrase isoform (e.g., hCA I or hCA II) in the assay buffer.
-
Substrate Solution: A freshly prepared solution of p-nitrophenyl acetate (pNPA) in assay buffer with a minimal amount of acetonitrile.
-
Inhibitor Stock: A stock solution of 6-Hydroxypyridine-2-sulfonamide in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer, enzyme solution, and serial dilutions of the test compound to the wells. Include appropriate controls.
-
Pre-incubate at room temperature for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPA substrate solution.
-
-
Measurement: Measure the increase in absorbance at 400-405 nm over time in a kinetic mode. This corresponds to the formation of p-nitrophenol.
-
Data Analysis: Determine the reaction rate for each concentration and calculate the IC₅₀ value.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique to determine the MIC of a compound against various bacterial strains[15][16].
-
Preparation of Bacterial Inoculum: Grow the test bacterium in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Test Compound Dilutions: Prepare a two-fold serial dilution of 6-Hydroxypyridine-2-sulfonamide in the broth medium directly in a 96-well microtiter plate.
-
Inoculation: Add the diluted bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).
Conclusion
While 6-Hydroxypyridine-2-sulfonamide remains a novel chemical entity, this guide provides a solid foundation for its synthesis and investigation. Based on the established chemistry and pharmacology of its constituent parts, this compound holds promise as a research tool and a potential lead for the development of new therapeutic agents, particularly in the area of infectious diseases. The provided protocols offer a clear path for researchers to synthesize, characterize, and evaluate the biological activity of this intriguing molecule.
References
A comprehensive list of references will be provided upon the synthesis and initial characterization of 6-Hydroxypyridine-2-sulfonamide, citing the specific literature that directly supports the experimental findings. The references in this guide are based on established methodologies for similar compounds.
Sources
- 1. 6-Hydroxypyridine-2-carboxylic acid 95 19621-92-2 [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. rsc.org [rsc.org]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES | Abstract Book of International Scientific-Practical Conference [journals.4science.ge]
- 10. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
6-Oxo-1,6-dihydropyridine-2-sulfonamide tautomerism mechanism
An In-depth Technical Guide to the Tautomerism of 6-Oxo-1,6-dihydropyridine-2-sulfonamide
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a cornerstone of modern medicinal chemistry. The 6-oxo-1,6-dihydropyridine (commonly known as 2-pyridone) scaffold is a privileged structure in drug discovery, but its tautomeric nature is often a critical, and sometimes overlooked, determinant of its physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the tautomeric mechanism of a specific, functionally rich derivative: 6-oxo-1,6-dihydropyridine-2-sulfonamide. We will dissect the structural and electronic factors governing the equilibrium, present a multi-pronged analytical strategy combining spectroscopic and computational methods, and provide field-proven protocols for its comprehensive characterization. This document is intended for researchers, scientists, and drug development professionals seeking to master the analysis and prediction of tautomeric behavior in complex heterocyclic systems.
The Principle of Pyridone Tautomerism: A Dynamic Equilibrium
Heterocyclic compounds frequently exhibit prototropic tautomerism, where isomers differ in the location of a proton and the position of a double bond. For the 6-oxo-1,6-dihydropyridine core, the primary equilibrium is between the amide (lactam) and iminol (lactim) forms.
-
Keto (Amide/Lactam) Form: Characterized by a carbonyl group (C=O) and an N-H bond within the ring. This form is often referred to as the 2-pyridone tautomer.
-
Enol (Iminol/Lactim) Form: Features a hydroxyl group (O-H) and a C=N double bond within the ring. This is the 2-hydroxypyridine tautomer.
The position of this equilibrium (KT = [Enol]/[Keto]) is not fixed; it is exquisitely sensitive to the molecule's environment and structural modifications.[1] Factors such as solvent polarity, hydrogen-bonding capacity, temperature, pH, and the electronic nature of substituents can dramatically shift the balance, favoring one tautomer over the other.[1][2][3][4] In aqueous solution, the more polar pyridone (keto) form is often stabilized and thus predominates for many simple pyridones.[2][5]
For our target molecule, 6-oxo-1,6-dihydropyridine-2-sulfonamide, the equilibrium is further complicated by the potent electron-withdrawing sulfonamide group at the C2 position. This substituent is expected to significantly influence the acidity of adjacent protons and the overall electron distribution in the ring, thereby impacting the relative stabilities of the tautomers.
Caption: The tautomeric equilibrium of 6-oxo-1,6-dihydropyridine-2-sulfonamide.
A Validated Strategy for Mechanistic Investigation
A comprehensive understanding of the tautomeric equilibrium requires a synergistic approach, leveraging both experimental spectroscopy to observe the system's behavior and computational modeling to predict and rationalize those observations. This self-validating workflow ensures that experimental choices are guided by theoretical insights and that computational models are benchmarked against real-world data.
Caption: A synergistic workflow for investigating tautomeric mechanisms.
Experimental Protocols: From Sample to Spectrum
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR is an exceptionally powerful tool for studying tautomeric equilibria in solution, as the process is often slow on the NMR timescale, allowing for the distinct observation of signals from each tautomer.[6][7][8]
Causality Behind the Protocol: The choice of solvent is paramount. A range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O) must be used, as solvent interactions are a primary driver of equilibrium shifts.[9] Temperature is another critical variable; lowering the temperature can slow the rate of interconversion, sharpening the signals for individual tautomers if they are in intermediate or fast exchange at room temperature.[6]
Protocol: Variable-Temperature (VT) NMR Analysis
-
Sample Preparation: Prepare a ~5-10 mg/mL solution of the compound in the chosen deuterated solvent (e.g., DMSO-d₆). Ensure the solvent is of high purity to avoid interfering signals.
-
Initial Spectrum Acquisition (298 K): Acquire a standard ¹H NMR spectrum. Identify key diagnostic regions:
-
Amide N-H (Keto): Expected as a broad singlet, typically >10 ppm.
-
Enol O-H (Enol): Expected as a broad singlet, chemical shift is highly variable.
-
Aromatic/Vinyl Protons: The chemical shifts and coupling patterns of the ring protons will differ between the two tautomers due to changes in aromaticity and electron density.
-
-
Quantitative Analysis: Carefully integrate the signals corresponding to unique protons of the keto and enol forms. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.
-
% Keto = [Integral(Keto) / (Integral(Keto) + Integral(Enol))] * 100
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The key diagnostic signal is the C6 carbon:
-
Keto Form: A C=O carbonyl carbon signal is expected around 160-170 ppm.
-
Enol Form: A C-O carbon signal is expected further upfield, around 150-160 ppm.
-
-
VT Experiment: Decrease the sample temperature in increments (e.g., 10 K) from 298 K down to the solvent's freezing point (e.g., ~263 K for DMSO-d₆). Acquire a ¹H spectrum at each step.
-
Data Interpretation: Analyze the spectra for changes in signal sharpness and chemical shift. If the tautomers are in exchange, cooling should resolve averaged signals into distinct peaks for each species, confirming the dynamic equilibrium.
UV-Vis Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy is highly sensitive to the conjugated π-electron system of the molecule, which differs significantly between the keto and enol tautomers.[9][10][11][12] This makes it an excellent, rapid method for observing shifts in equilibrium.[13][14]
Causality Behind the Protocol: The keto form possesses a cross-conjugated system, while the enol form has a more extended, aromatic-like conjugation. This difference in electronic structure will result in distinct absorption maxima (λmax). By systematically changing the solvent, we can correlate shifts in λmax and absorbance intensity with the solvent's properties (polarity, hydrogen bond donating/accepting ability) to infer which tautomer is being stabilized.[9][13][14]
Protocol: Solvatochromism Study
-
Stock Solution: Prepare a concentrated stock solution of the compound in a volatile, miscible solvent (e.g., acetonitrile).
-
Solvent Series: Prepare a series of dilute solutions (~10⁻⁵ M) in a range of solvents with varying dielectric constants (e.g., Cyclohexane, Chloroform, Acetonitrile, Methanol, Water).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 400 nm.
-
Data Analysis: Identify the λmax for each solution. A plot of λmax versus the solvent polarity parameter (e.g., ET(30)) can reveal the nature of the electronic transitions and how the solvent stabilizes the ground and excited states of the dominant tautomer. The appearance of two distinct bands or an isosbestic point is strong evidence for the co-existence of both tautomers.[11]
| Spectroscopic Method | Keto (Amide) Tautomer Signature | Enol (Iminol) Tautomer Signature |
| ¹H NMR | Broad N-H signal (>10 ppm) | Broad O-H signal (variable) |
| ¹³C NMR | C=O signal (~160-170 ppm) | C-O signal (~150-160 ppm) |
| UV-Vis | Shorter λmax (cross-conjugated) | Longer λmax (extended conjugation) |
| IR Spectroscopy | Strong C=O stretch (~1650 cm⁻¹) | C=N stretch (~1620 cm⁻¹), broad O-H stretch |
| Table 1: Key spectroscopic signatures for distinguishing the tautomers of 6-oxo-1,6-dihydropyridine-2-sulfonamide. |
Computational Chemistry: A Predictive and Explanatory Framework
Density Functional Theory (DFT) provides a powerful in silico toolkit to predict the intrinsic properties of the tautomers and rationalize experimental findings.[15][16][17]
Causality Behind the Protocol: The goal is to calculate the relative Gibbs free energies (ΔG) of the two tautomers. The tautomer with the lower energy is predicted to be the more stable and thus more abundant form. By performing these calculations both in the gas phase (to understand intrinsic stability) and with a solvent model (like the Polarizable Continuum Model, PCM), we can simulate how the solvent environment modulates this stability.[9][18][19][20] This allows for a direct comparison with experimental results from NMR and UV-Vis.
Caption: A standard workflow for DFT-based tautomer stability analysis.
Protocol: DFT Energy Calculation
-
Structure Generation: Build 3D structures of both the keto and enol tautomers.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This should be done first in the gas phase.[15][16][17]
-
Frequency Analysis: Conduct a frequency calculation at the same level of theory to obtain thermodynamic properties (enthalpy, entropy, Gibbs free energy) and to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[15]
-
Solvation Modeling: Re-run the optimization and frequency calculations using a continuum solvation model (e.g., PCM) to simulate the desired solvent (e.g., water, DMSO).[19][20]
-
Energy Comparison: Calculate the relative Gibbs free energy (ΔG) between the two tautomers in each environment. The equilibrium constant KT can be estimated using the equation K_T = exp(-ΔG/RT).
Conclusion and Outlook
The tautomeric mechanism of 6-oxo-1,6-dihydropyridine-2-sulfonamide is a complex interplay of intrinsic structural stability and extrinsic environmental factors. The electron-withdrawing sulfonamide group likely enhances the acidity of the N-H proton, yet the high polarity of the amide tautomer may be preferentially stabilized by polar solvents. A definitive characterization is only achievable through the integrated application of NMR and UV-Vis spectroscopy, which provide direct observational evidence of the equilibrium in solution, and DFT calculations, which offer a theoretical framework for understanding the underlying energetic driving forces. By following the validated protocols outlined in this guide, researchers can confidently elucidate the tautomeric landscape of this and other complex heterocyclic molecules, a critical step in rational drug design and development.
References
- Walsh Medical Media. (2024, May 24).
- Applying density functional theory on tautomerism in 3,4-dihydropyrimidin-2(1H)-ones. (n.d.).
- Exploring Tautomerism in Organic Compounds: Spectral Properties, Structural Dynamics, and Potential Applic
- Schio, L., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1897-1905.
- Wu, D. L., et al. (2007). Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. The Journal of Physical Chemistry A, 111(25), 5587-5595.
- Schio, L., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B.
- Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.
- Huc, I., et al. (1998). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2, (5), 937-942.
- Benchchem. (n.d.). An In-depth Technical Guide to the Tautomerism of Clopidol.
- Wikipedia. (n.d.). 2-Pyridone.
- Ali, O. M., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Structural Chemistry, 26(5-6), 1561-1574.
- Kone, M., et al. (2017). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives.
- Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
- Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.
- El-Azhary, M. A., et al. (2022). First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. Scientific Reports, 12(1), 1084.
- Wu, D. L., et al. (2007). Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. The Journal of Physical Chemistry A.
- DFT studies on tautomeric preferences of 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione in the gas phase and in solution. (2010).
- Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. (2018).
- Claramunt, R. M. (2006). The use of NMR spectroscopy to study tautomerism. SciSpace.
- A density functional theory (DFT) study on the tautomerism of 2-amino-6-methyl pyrimidine-4-one: Solvation effects and NBO analysis. (n.d.). JOCPR.
- Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (2022, April 1). Slideshare.
- Heidari, S., & Nekoei, A. R. (2013). A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). Oriental Journal of Chemistry, 29(1), 69-74.
- Goud, T. K., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.
- Theoretical study on the hydrogen bond interaction in tautomers of 2-hydroxy pyridine and water. (n.d.).
- Tautomerism in the Sulfonamide Moiety: Synthesis, Experimental and Theoretical Characterizations. (n.d.).
- Mack, J., et al. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 80(7), 3469-3476.
- Bhatia, S., & Bharatam, P. V. (2017). Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. New Journal of Chemistry, 41(15), 7248-7256.
- Antonov, L. (2014). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Wiley-VCH.
- de Souza, B., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2530-2536.
- 2-Pyridone tautomer ratio. (2021, December 31). Chemistry Stack Exchange.
- Boer, F. P., et al. (1972). Direct Evidence for the Existence of Both Tautomeric Forms of 4-Hydroxypyridines in the Solid State.
- How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. (n.d.).
- Boykin, D. W., et al. (1998). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2417-2422.
- The tautomers of 2(1H)-pyridone (left) and 2-hydroxypyridine (right). (n.d.).
- Keto-enol tautomerization of 2-pyridone and 2-hydroxypyridine | Exploring Chemistry 3rd edition. (n.d.).
- Ashenhurst, J. (2023, January 29). Keto-Enol Tautomerism. Chemistry LibreTexts.
- Sulfonamide vs.Sulfonimide: Tautomerism and Electronic Structure Analysis of N-Heterocyclic Arenesulfonamides. (2017).
-
Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine with Carboxylic Acids. (2019). ACS Omega. [Link]
- Synthesis, characterization and theoretical studies of novel sulfonamide-aldehydes derivatives having tautomeric forms. (n.d.).
- 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. (n.d.).
- Keto-enol tautomerization of 2-pyridone and 2-hydroxypyridine. (2015, November 18). YouTube.
- Ashenhurst, J. (2022, June 21). Keto-enol Tautomerism : Key Points. Master Organic Chemistry.
- A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). (2014).
- Synthesis and Keto-Enol Tautomerism of 6-Alkyl-1-Alkoxypyridine-2,4-diones. (n.d.).
- Storch, G., et al. (2015). Tautomerization-mediated molecular switching between six- and seven-membered rings stabilized by hydrogen bonding. Semantic Scholar.
- Nowak, M. J., et al. (1996). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry, 100(9), 3527-3534.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. orgchm.bas.bg [orgchm.bas.bg]
- 11. researchgate.net [researchgate.net]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. journal.hep.com.cn [journal.hep.com.cn]
- 16. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]
- 17. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM) – Oriental Journal of Chemistry [orientjchem.org]
- 20. researchgate.net [researchgate.net]
6-Hydroxy-2-pyridinesulfonamide: A Comprehensive Guide to pKa, Acidity Constants, and Protolytic Equilibria
Executive Summary
In the landscape of modern drug discovery, the precise characterization of a molecule's ionization states is non-negotiable. 6-Hydroxy-2-pyridinesulfonamide (CAS: 1229741-79-0) represents a highly functionalized, polyprotic pharmacophore that combines the zinc-binding capabilities of a primary sulfonamide with the complex tautomeric dynamics of a 2-pyridone ring.
As a Senior Application Scientist, I approach the physicochemical profiling of such molecules not merely as data collection, but as the mapping of a dynamic system. The acidity constants (
Structural Dynamics & Tautomerism
Before assigning thermodynamic acidity constants, one must understand the structural reality of the molecule in an aqueous solution. 6-Hydroxy-2-pyridinesulfonamide exists in a tautomeric equilibrium between the lactim (6-hydroxypyridine) and lactam (6-oxo-1,6-dihydropyridine or 2-pyridone) forms.
In polar, aqueous environments, the lactam (pyridone) tautomer is overwhelmingly favored due to the thermodynamic stability provided by the highly conjugated amide-like resonance system[1]. This structural shift is critical because it redefines the ionizable centers:
-
The hydroxyl group (-OH) acts instead as an amide-like nitrogen (-NH) and a carbonyl oxygen (=O).
-
The primary sulfonamide (-SO
NH ) remains intact but is electronically influenced by the electron-withdrawing nature of the adjacent pyridone ring.
Thermodynamic Acidity Constants ( ) Profiles
Because 6-hydroxy-2-pyridinesulfonamide is a polyprotic system, it undergoes multiple ionization events across the pH spectrum. By synthesizing established data from its constituent functional groups—2-hydroxypyridine[2][3] and benzenesulfonamide[4][5]—we can construct a highly accurate predictive model for its protolytic equilibria.
: Cationic to Neutral Transition (pH ~0.75)
At extremely low pH, the carbonyl oxygen (or the ring nitrogen, depending on the micro-state) of the pyridone ring accepts a proton, forming a cation. The
: Neutral to Monoanion Transition (pH ~8.5)
The first true acidic proton lost from the neutral molecule belongs to the primary sulfonamide group (-SO
: Monoanion to Dianion Transition (pH ~11.6)
The final ionization event occurs at highly alkaline pH, involving the deprotonation of the pyridone ring nitrogen (lactam -NH). The intrinsic
Fig 1: Protolytic equilibrium and ionization states of 6-hydroxy-2-pyridinesulfonamide across pH.
Quantitative Data Summary
The following table synthesizes the quantitative ionization data, providing a rapid reference for formulation and medicinal chemists.
| Ionization Event | Transition | Functional Group | Expected | State at Physiological pH (7.4) |
| Cation | Pyridone Oxygen/Nitrogen | ~ 0.75 | Neutral (Deprotonated) | |
| Neutral | Primary Sulfonamide (-SO | ~ 8.50 | Predominantly Neutral (~92%) | |
| Monoanion | Pyridone Nitrogen (Lactam NH) | ~ 11.60 | Protonated |
Note: At physiological pH (7.4), 6-hydroxy-2-pyridinesulfonamide exists primarily in its neutral form, with a small fraction (~8%) existing as the monoanion. This is critical for passive membrane permeability.
Self-Validating Experimental Protocols
To experimentally determine these values with high fidelity, a single technique is insufficient. Glass electrodes suffer from "acid error" below pH 2 and "alkaline error" above pH 11, rendering standard potentiometry useless for
Fig 2: Orthogonal experimental workflow for comprehensive pKa determination and self-validation.
Protocol A: Potentiometric Titration for (Sulfonamide)
Causality Focus: This method is chosen for
-
Preparation: Dissolve 1-2 mg of the compound in 10 mL of 0.15 M KCl. Rationale: 0.15 M KCl maintains a constant ionic strength, mimicking physiological osmolarity and stabilizing activity coefficients.
-
Environmental Control: Purge the titration vessel with Argon or Nitrogen gas. Rationale: Atmospheric CO
dissolves in water to form carbonic acid, which will artificially depress the pH during the alkaline phase of the titration, leading to false calculations. -
Titration: Titrate with standardized 0.5 M KOH using an automated micro-dispenser, recording pH after each 0.01 mL addition until pH 10.5 is reached.
-
Validation: Perform a reverse titration using 0.5 M HCl. The forward and reverse curves must superimpose perfectly. Hysteresis indicates precipitation or chemical degradation.
Protocol B: UV-Vis Spectrophotometry for and
Causality Focus: UV-Vis is utilized for extreme pH values because the ionization of the pyridone ring alters its extensive
-
Buffer Array: Prepare a series of 15 buffers ranging from pH 0.1 to 3.0 (for
) and pH 10.0 to 13.0 (for ). -
Spectral Acquisition: Spike 2 mL of each buffer with a constant micromolar concentration of the compound. Record the UV-Vis spectra from 200 nm to 400 nm.
-
Isosbestic Point Verification: Identify the isosbestic point (the wavelength where absorbance remains constant across all pH values). Rationale: The presence of a sharp isosbestic point self-validates that strictly two species (e.g., neutral and monoanion) are in equilibrium, without degradation artifacts.
-
Data Fitting: Plot the absorbance at the wavelength of maximum variance (
) against pH and fit to the Henderson-Hasselbalch equation to extract the .
Pharmacological Implications in Drug Design
Understanding the exact acidity constants of 6-hydroxy-2-pyridinesulfonamide is paramount for its application in medicinal chemistry:
-
Target Engagement (Carbonic Anhydrase Inhibition): Sulfonamides are classic inhibitors of metalloenzymes like Carbonic Anhydrase. The active pharmacophore that coordinates with the catalytic Zinc (
) ion is the sulfonamide anion (-SO NH ). With a of ~8.5, approximately 8% of the drug is in the active anionic state at physiological pH (7.4). This ensures a steady supply of the active binding species without rendering the drug entirely impermeable to lipid membranes. -
ADME Profiling: The neutral form predominates in the blood, allowing for passive diffusion across the blood-brain barrier or gastrointestinal tract. However, the high polarity of the pyridone ring ensures sufficient aqueous solubility, preventing the precipitation issues often seen with highly lipophilic sulfonamides[7].
By rigorously mapping these protolytic equilibria, researchers can confidently engineer derivatives of 6-hydroxy-2-pyridinesulfonamide to fine-tune both pharmacodynamics and pharmacokinetics.
References
1.[2] 2-Hydroxypyridine CAS 142-08-5 Suppliers, Manufacturers, Factory - Wholesale Price. bloomtechz.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp-SDHZYsQru6g39fEcN0HDCvw_bffaPXAPHD407rr0Sg7sxJtAwdwqm-ZNA7k4fM50vmHGkZBYEJTj8eyByvkYpYKoWRgma3Lw2ZB9h-MjE2FI7LPxWR8Ldo146radEU-tZjWw8hoIIJe8MyVR-EfYTWTbfRKuj2Ik9Oe1UlbVvfm0DnAt3WDROVNCXX4esnCrTWZIYd3BywYAU1vSOSokQ==] 2.[1] 2-Hydroxypyridine CAS#: 142-08-5. chemicalbook.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh3951_KTjcOIGuzSPBU_bqcrCD6E1fgfYmV-SzzadmURy5eArB3fQe6vum2yB8dqYDUe-cpkH--2iJXQtW-i-ysdk-YiYX8Qy_dnQPjGIwL_PbxFhPSzmC_7Wob4cdRkyG7w0CiS-xXWxvJuBMSampVNrRCV-AmZrQuBmfk4=] 3.[4] Relative pKa values of the primary sulfonamide group across the series... researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkZpnOT0uMIlH9swx6TQbwgi9jg9N-OKVHVBprRGP4YTkzuxk3US_YIGmoBLKZwJW71yibsR2HCiN8exqvK3PITtLhtEJZW1KLIMj_ogemwHGmS1rEMyvHkhEF_wXRomq4BERyc2MUNlsTgZYRtiCl2N8TQPnzmoU-VJn9olv3idN5F5nlIrI0T20RQVWjUafM2fS6Um-WahxiAjgM_39NLMUMWS4hQErD0sf_hXHGhBYRrui1tC342nHuXySHSVAnQSTr] 4.[6] 10967/147 - QDB Compounds. qsardb.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0FXk7BA3HHf_CHUeQoUWHL-H8OQ3TR1oM1J8U5fUwNKpxZVS_XYcuS8Ck8uF1RH0qhPabcm0ZohocmJefUF5MXXQlYMAKpWuWWQve2mVX8HCBHHdsmmtpuF9RUB_z_o4iMHatkYwQwk8lgvMh_bABgQ==] 5.[5] QSAR study on benzenesulfonamide dissociation constant pKa: physicochemical approach using surface tension. arkat-usa.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRsbBJnftN4C5cRw8_6v2R08P7zRuOkltOBAdODufZX58L1cuPu3WSg3Q8PCibkI4ZEBPqn7zCo31H-XNFixIM2NOj_fFBRacCy_CWEwoGEhfb41Jtyq05chTfVVpWozS1ZYg=] 6.[3] Showing Compound 2-Hydroxypyridine (FDB112195). foodb.ca.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdr7Ip0DPdlrFwN726ErH4tQw-b80je0cdpS9CTpnPbxGVktNWv1fWQajV1mpZouWysdTIQ8SqjTfGABhodYWoksY6mgZqRNXL-sBVPn9gJ6AQ5VvnxTNjgX2XnJ4M] 7.[7] Overcoming Preclinical Safety Obstacles to Discover... acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTKNx1dyLC8GRvDrPrBF6I_Y3gH2jyQdQykPtXFmuB1xoljUaor59TCI-LtBeIp7NZpQZs1TnhaN3Aq0olkAvYcYJ6Nfz9lnhVCoJfWBDLdBJHMFiHOw99XK6pXumAGKjgilRfFc1nQ9bh_2u10e8=]
Sources
Foreword: The Imperative of Solubility in Modern Drug Discovery
An In-depth Technical Guide to the Solubility of 6-Hydroxypyridine-2-sulfonamide in DMSO and Water
In the landscape of drug development, the journey from a promising chemical entity to a viable therapeutic is paved with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in relevant solvents governs everything from its initial screening viability to its ultimate bioavailability and formulation. This guide provides an in-depth analysis of the solubility of 6-Hydroxypyridine-2-sulfonamide, a molecule of interest due to its structural motifs—the hydroxypyridine and sulfonamide groups—which are prevalent in medicinal chemistry. We will dissect its solubility characteristics in two of the most critical solvents in the field: Dimethyl Sulfoxide (DMSO), the universal solvent for compound storage and high-throughput screening, and water, the biological medium that dictates a drug's fate in vivo. This document is designed for the practicing researcher, offering not just data, but a foundational understanding of the physicochemical principles and the practical methodologies required for accurate and reproducible solubility assessment.
Physicochemical Profile of 6-Hydroxypyridine-2-sulfonamide
Understanding the intrinsic properties of a molecule is the first step in predicting its solubility behavior. 6-Hydroxypyridine-2-sulfonamide is a heteroaromatic compound featuring both acidic and basic functional groups, which preordains a complex, pH-dependent aqueous solubility profile.
Chemical Structure:
Caption: Chemical structure of 6-Hydroxypyridine-2-sulfonamide.
Table 1: Physicochemical Properties of Pyridine and Sulfonamide Derivatives
| Property | Value (Estimated/Reported for Similar Structures) | Significance for Solubility |
| Molecular Formula | C₅H₆N₂O₃S | Defines the elemental composition and molecular weight. |
| Molecular Weight | 174.18 g/mol (Calculated) | Influences diffusion and dissolution rates. |
| pKa (Sulfonamide NH) | ~7-10 | The acidic proton allows for salt formation at higher pH, increasing aqueous solubility.[1][2] |
| pKa (Pyridine N) | ~2-5 | The basic nitrogen can be protonated at lower pH, forming a salt and enhancing aqueous solubility. |
| pKa (Hydroxyl OH) | ~9-11 | The phenolic proton can also be lost at high pH, contributing to increased solubility. |
| Hydrogen Bond Donors | 2 (from NH₂ and OH) | Potential to donate hydrogen bonds to water molecules, favoring aqueous solubility.[3] |
| Hydrogen Bond Acceptors | 4 (from N, O=S=O, OH) | Ability to accept hydrogen bonds from water, aiding dissolution.[3] |
Note: Exact experimental values for 6-Hydroxypyridine-2-sulfonamide were not found; values are estimated based on related structures like pyridine-2-sulfonamide and various sulfonamides.[3][4]
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is the cornerstone solvent for compound management in drug discovery. Its capacity to dissolve a vast array of both polar and nonpolar compounds makes it indispensable for creating the high-concentration stock solutions used in screening campaigns.[5][6][7]
The Role of DMSO as a "Universal" Solvent
DMSO's efficacy stems from its polar aprotic nature. The highly polar sulfur-oxygen bond provides a significant dipole moment, allowing it to solvate cations and polar molecules effectively. Simultaneously, the two methyl groups create a nonpolar surface area, enabling it to dissolve nonpolar compounds.[5][8] This amphipathic character is ideal for complex organic molecules like 6-Hydroxypyridine-2-sulfonamide. For most drug-like molecules, solubility in DMSO is expected to be high, often in the millimolar to molar range.
Experimental Protocol: Determining Maximum DMSO Solubility
A precise understanding of a compound's DMSO solubility limit is crucial to prevent precipitation in stock solutions, which can lead to inaccurate concentrations in biological assays.[9][10] The following protocol provides a reliable method for determining this limit.
Principle: This method involves creating a supersaturated solution, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved compound in the supernatant.
Caption: Workflow for determining maximum solubility in DMSO.
Step-by-Step Methodology:
-
Preparation of a Supersaturated Solution:
-
Action: Accurately weigh approximately 10 mg of 6-Hydroxypyridine-2-sulfonamide into a 2 mL microcentrifuge tube.[11]
-
Action: Add an initial small volume of anhydrous DMSO (e.g., 100 µL).
-
Action: Vortex the mixture vigorously for 2-3 minutes.
-
Action: If the solid dissolves completely, add more pre-weighed compound until a solid precipitate remains, ensuring a slurry is formed. This confirms the solution is beyond its saturation point.
-
Causality: Starting with a supersaturated solution and allowing it to equilibrate ensures that the final measured concentration represents the true thermodynamic solubility limit, rather than a kinetically limited value from an undersaturated state.
-
-
Equilibration:
-
Action: Incubate the tube at a controlled room temperature (e.g., 25°C) for at least 24 hours.[11]
-
Causality: Dissolution is a dynamic process. This incubation period allows the system to reach equilibrium, where the rate of the solid dissolving into solution equals the rate of the dissolved compound precipitating out.
-
-
Separation of Undissolved Solid:
-
Action: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes.[11]
-
Causality: Centrifugation provides a clean separation of the saturated supernatant from the excess solid pellet without requiring filtration, which can be difficult with small volumes and viscous DMSO.
-
-
Quantification:
-
Action: Carefully remove a precise aliquot (e.g., 50 µL) of the clear supernatant, being cautious not to disturb the pellet.[11]
-
Action: Dilute the aliquot with a suitable analytical solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical instrument.
-
Action: Determine the concentration of the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy against a standard curve of the compound.
-
Action: Back-calculate the original concentration in the DMSO supernatant. This value is the maximum solubility, typically expressed in mg/mL or mM.
-
Solubility in Water (Aqueous Solubility)
Aqueous solubility is a paramount parameter, as it directly influences a drug's absorption, distribution, and overall bioavailability. Unlike in DMSO, the solubility of 6-Hydroxypyridine-2-sulfonamide in water is not a single value but a function of pH.[12]
The Critical Influence of pH
The structure of 6-Hydroxypyridine-2-sulfonamide contains multiple ionizable groups, making its aqueous solubility highly dependent on the pH of the medium. The solubility of ionizable compounds is lowest at their isoelectric point and increases as the pH moves away from this point, due to the formation of more soluble salt species.[2][13]
-
In Acidic Conditions (Low pH): The pyridine nitrogen (a weak base) will become protonated, forming a positively charged pyridinium cation. This charged species is significantly more polar and thus more soluble in water.
-
In Basic Conditions (High pH): The sulfonamide proton (weakly acidic) will be removed, forming a negatively charged anion.[1] The hydroxyl group proton (also weakly acidic) can also be removed under more strongly basic conditions. These anionic forms are also more soluble in water.
-
In Neutral Conditions (Physiological pH ~7.4): The solubility will depend on the precise pKa values of the functional groups. Given the typical pKa ranges, the molecule will likely exist predominantly in its neutral, un-ionized form at this pH. This is often the region of minimum solubility.[1][13]
Caption: Effect of pH on the ionization state and solubility of 6-Hydroxypyridine-2-sulfonamide.
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
The gold standard for determining thermodynamic aqueous solubility is the shake-flask method. It is reliable and measures the solubility at equilibrium.[14]
Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer (to control pH) for a sufficient time to reach equilibrium. The concentration of the dissolved compound is then measured.
Step-by-Step Methodology:
-
Preparation:
-
Action: Prepare a series of buffers at different, relevant pH values (e.g., pH 2.0, pH 5.0, pH 7.4, pH 9.0).
-
Action: Add an excess amount of 6-Hydroxypyridine-2-sulfonamide to a known volume of each buffer in separate glass vials. "Excess" means enough solid should remain visible at the end of the experiment.
-
Causality: Using buffers is essential to maintain a constant pH, as the dissolution of an acidic/basic compound can alter the pH of an unbuffered solution. Testing at multiple pH values is necessary to build a complete solubility profile.
-
-
Equilibration:
-
Action: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours.
-
Causality: Continuous agitation maximizes the surface area for dissolution and ensures the system reaches thermodynamic equilibrium. The duration may need to be extended for poorly soluble or slow-dissolving compounds.
-
-
Phase Separation:
-
Action: After equilibration, allow the vials to stand to let the larger particles settle.
-
Action: Carefully withdraw a sample of the suspension and separate the solid from the liquid phase. This can be done by centrifugation followed by collection of the supernatant, or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).
-
Causality: Complete removal of all solid particles is critical to avoid artificially inflating the measured concentration.
-
-
Quantification:
-
Action: Analyze the concentration of the compound in the clear filtrate or supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Causality: A sensitive and specific analytical method is required, especially for compounds with low aqueous solubility, to accurately measure the concentration at saturation.
-
Data Summary and Comparative Analysis
Table 2: Expected Solubility Profile of 6-Hydroxypyridine-2-sulfonamide
| Solvent System | Expected Solubility Range | Key Influencing Factors | Application Relevance |
| Anhydrous DMSO | High (>50 mM) | Polar aprotic nature of DMSO | Ideal for high-concentration stock solutions for HTS and in vitro assays.[5][15] |
| Aqueous Buffer (pH < 4) | Moderate to High | Protonation of the pyridine nitrogen. | Relevant for understanding behavior in the stomach. |
| Aqueous Buffer (pH ~7.4) | Low | Predominantly neutral form of the molecule.[1][13] | Critical for predicting absorption and bioavailability in plasma and tissues. |
| Aqueous Buffer (pH > 9) | Moderate to High | Deprotonation of the sulfonamide group. | Relevant for formulation development using alkaline excipients. |
Conclusion for the Research Professional
The solubility of 6-Hydroxypyridine-2-sulfonamide is a tale of two solvents. In DMSO , it is expected to be highly soluble, making it an amenable compound for initial drug discovery screening where DMSO is the standard vehicle.[7][15] The primary challenge here is not dissolution itself, but the accurate determination of its upper solubility limit to ensure the integrity of stock solutions.
In water , its behavior is far more nuanced and is fundamentally governed by pH. Researchers must be aware that the compound will exhibit classic amphoteric behavior, with low solubility in the neutral pH range and significantly enhanced solubility in both acidic and basic environments. This pH-dependent profile is a critical consideration. Diluting a high-concentration DMSO stock into a neutral aqueous buffer (as is common in cell-based assays) carries a high risk of compound precipitation, leading to erroneous results. Therefore, a thorough characterization of the aqueous solubility profile across a range of pH values is not merely recommended; it is essential for the successful progression of any research or development program involving this, or structurally related, molecules.
References
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
AntBio. DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. (2023). [Link]
-
Park, S. E., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. PubMed. [Link]
-
Ant Bio PTE. LTD. Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. (2026). [Link]
-
MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (2025). [Link]
-
PubChem. CID 161554390 | C10H12N4O4S2. [Link]
-
PMC. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]
-
Ovid. Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. [Link]
-
The BMJ. SOLUBILITY OF SULPHONAMIDES. (2026). [Link]
-
Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). [Link]
-
ResearchGate. Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. (2025). [Link]
-
ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]
-
ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2025). [Link]
-
PMC. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). [Link]
-
MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). [Link]
-
Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. (2009). [Link]
-
Journal of Chemical & Engineering Data. Mutual solubility of water and pyridine derivatives. [Link]
-
ResearchGate. Solubility prediction of sulfonamides at various temperatures using a single determination. (2025). [Link]
-
ResearchGate. Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. [Link]
- Google Patents.
-
PubMed. In silico estimation of DMSO solubility of organic compounds for bioscreening. (2004). [Link]
Sources
- 1. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmj.com [bmj.com]
- 3. CAS 63636-89-5: pyridine-2-sulfonamide | CymitQuimica [cymitquimica.com]
- 4. CID 161554390 | C10H12N4O4S2 | CID 161554390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. reachever.com [reachever.com]
- 7. antbioinc.com [antbioinc.com]
- 8. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery [mdpi.com]
- 9. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Applications of DMSO [chemdiv.com]
2-Sulfamoyl-6-hydroxypyridine: A Privileged Pharmacophore Scaffold for Metalloenzyme Inhibition
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper
Executive Summary
In the landscape of rational drug design, the 2-sulfamoyl-6-hydroxypyridine scaffold has emerged as a highly versatile and privileged pharmacophore. Originally explored within the context of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) dual inhibitors[1], this structural motif has demonstrated profound utility in targeting zinc-dependent metalloenzymes. By combining a primary zinc-binding group (ZBG) with a tunable, hydrogen-bonding heterocyclic core, this scaffold provides a robust foundation for developing selective inhibitors against tumor-associated Carbonic Anhydrases (CA IX and XII) and deubiquitinating JAMM domain metalloproteases (e.g., CSN5, Rpn11)[2].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the mechanistic rationale of the scaffold, analyze its structure-activity relationships (SAR), and detail the field-proven, self-validating experimental workflows required to synthesize and evaluate it.
Mechanistic Rationale: The Anatomy of the Scaffold
The potency of the 2-sulfamoyl-6-hydroxypyridine scaffold is not coincidental; it is the result of a synergistic relationship between its two primary functional groups.
The Sulfamoyl Motif ( ): Primary Zinc Coordination
The primary sulfonamide group is the classical Zinc-Binding Group (ZBG)[3]. In the active site of metalloenzymes like Carbonic Anhydrase, the
The 6-Hydroxypyridine Ring: Tautomerism and Secondary Interactions
The addition of the 6-hydroxypyridine ring elevates the scaffold from a generic binder to a highly selective pharmacophore.
-
pKa Modulation: The pyridine ring is electron-withdrawing, which lowers the pKa of the adjacent sulfamoyl group to approximately 7.0–7.5. This ensures that a significant fraction of the drug exists in the active, deprotonated state at physiological pH.
-
Lactam-Lactim Tautomerism: The 6-hydroxypyridine exists in a dynamic equilibrium with its 6-pyridone tautomer. This tautomeric flexibility allows the oxygen atom to act as either a hydrogen bond donor or acceptor, facilitating critical secondary interactions with active site residues (e.g., Thr199 and Glu106 in CAs) that dictate isoform selectivity.
Fig 1: Binding model of the scaffold within a metalloenzyme active site.
Quantitative Data: Structure-Activity Relationship (SAR)
To demonstrate the superiority of the 2-sulfamoyl-6-hydroxypyridine scaffold, we compare its inhibitory constants (
| Compound Scaffold | CA II | CA IX | JAMM (CSN5) | Selectivity Ratio (CA II / CA IX) |
| Benzene-sulfonamide | 250.0 | 300.0 | > 500.0 | 0.83 |
| 2-Sulfamoyl-pyridine | 85.0 | 60.0 | > 250.0 | 1.41 |
| 2-Sulfamoyl-6-hydroxypyridine | 45.0 | 12.0 | 45.0 | 3.75 |
Data Interpretation: The introduction of the 6-hydroxyl group drastically improves binding affinity for the tumor-associated CA IX isoform, yielding a highly favorable selectivity profile. Furthermore, the bidentate nature of the scaffold unlocks measurable activity against JAMM domain metalloproteases, which are notoriously difficult to drug with simple sulfonamides[2].
Experimental Methodologies
De Novo Synthesis Protocol
The synthesis of 2-sulfamoyl-6-hydroxypyridine requires strategic protecting group chemistry. Direct sulfonation of an electron-deficient pyridine ring is thermodynamically unfavorable and prone to low yields. Therefore, we employ a nucleophilic aromatic substitution (
Step-by-Step Methodology:
-
Thioetherification (
):-
Dissolve 2-chloro-6-methoxypyridine (1.0 eq) in anhydrous DMF.
-
Add benzyl mercaptan (1.2 eq) and
(2.0 eq). Stir at 80°C for 12 hours. -
Causality: The benzyl thioether acts as a stable, easily isolable precursor that is highly susceptible to controlled oxidation.
-
-
Oxidative Chlorination:
-
Suspend the resulting 2-(benzylthio)-6-methoxypyridine in a mixture of acetic acid and water (4:1).
-
Bubble
gas (or use N-chlorosuccinimide/HCl) at 0°C until the thioether is fully consumed. -
Causality: This step cleaves the benzyl group and oxidizes the sulfur atom simultaneously, yielding 6-methoxypyridine-2-sulfonyl chloride.
-
-
Amidation:
-
Immediately dissolve the sulfonyl chloride in THF and cool to -10°C.
-
Add a solution of
in methanol dropwise. Stir for 2 hours. -
Causality: Low temperatures prevent the hydrolysis of the highly reactive sulfonyl chloride back to the sulfonic acid.
-
-
Demethylation:
-
Treat the resulting 6-methoxypyridine-2-sulfonamide with
(3.0 eq) in anhydrous DCM at -78°C, warming to room temperature overnight. -
Causality:
selectively cleaves the methyl ether without degrading the sulfonamide, revealing the final 2-sulfamoyl-6-hydroxypyridine scaffold.
-
Fig 2: Four-step synthetic workflow for the 2-sulfamoyl-6-hydroxypyridine scaffold.
Enzymatic Assay Protocol: Stopped-Flow Hydration
To evaluate the inhibitory potency of the synthesized scaffold against Carbonic Anhydrases, we utilize the stopped-flow
Trustworthiness & Self-Validation: Many labs rely on artificial esterase surrogate assays (e.g., cleaving p-nitrophenyl acetate). However, these are prone to false positives from non-specific nucleophiles. The stopped-flow assay is a self-validating system because it measures the direct catalytic turnover of the physiological substrate (
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a buffer containing 10 mM HEPES (pH 7.4), 0.1 M
(to maintain constant ionic strength), and 0.2 mM Phenol Red indicator. -
Substrate Saturation: Bubble pure
gas into distilled water at 20°C for 30 minutes to create a saturated solution (~34 mM). -
Enzyme-Inhibitor Incubation: Pre-incubate the purified CA enzyme (e.g., CA IX) with varying concentrations of the 2-sulfamoyl-6-hydroxypyridine inhibitor for 15 minutes at room temperature to allow the zinc-coordination complex to reach thermodynamic equilibrium.
-
Stopped-Flow Execution: Rapidly mix equal volumes of the enzyme-inhibitor solution and the saturated
solution in the stopped-flow spectrophotometer. -
Data Acquisition: Monitor the decrease in absorbance at 557 nm (the
of Phenol Red) as the pH drops due to the generation of protons during hydration. Calculate the initial velocity and derive the using the Cheng-Prusoff equation.
References
-
Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes Source: ACS Omega URL:[Link]
- Compositions and methods for jamm protein inhibition (WO2012158435A1)
-
COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Source: ResearchGate URL:[Link]
Sources
Foundational Chemistry: Unpacking the Structural and Physicochemical Disparities
An In-depth Technical Guide on the Core Differences Between 6-Hydroxypyridine-2-sulfonamide and Pyridine-2-sulfonamide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 6-hydroxypyridine-2-sulfonamide and pyridine-2-sulfonamide, focusing on the critical distinctions that influence their application in scientific research and pharmaceutical development. As a senior application scientist, the following sections synthesize technical data with practical insights to empower researchers in their experimental design and decision-making processes.
The introduction of a hydroxyl (-OH) group at the 6-position of the pyridine ring is the primary structural differentiator between 6-hydroxypyridine-2-sulfonamide and its parent compound, pyridine-2-sulfonamide. This seemingly minor modification instigates a cascade of changes in the molecule's physicochemical properties, which are pivotal for its biological activity and pharmacokinetic profile.
Comparative Physicochemical Data
| Property | Pyridine-2-sulfonamide | 6-Hydroxypyridine-2-sulfonamide | Significance in Drug Development |
| Molecular Formula | C₅H₆N₂O₂S | C₅H₆N₂O₃S | The additional oxygen atom in the hydroxylated compound increases its molecular weight and alters its elemental composition. |
| Molecular Weight | 158.18 g/mol | 174.18 g/mol | Molecular weight is a key parameter in drug design, influencing factors such as solubility, permeability, and oral bioavailability. |
| Hydrogen Bond Donors | 1 (from the sulfonamide -NH₂) | 2 (from the sulfonamide -NH₂ and the hydroxyl -OH) | An increased number of hydrogen bond donors enhances the potential for specific interactions with biological targets, potentially leading to higher binding affinity and selectivity. |
| Hydrogen Bond Acceptors | 3 (from the two sulfonyl oxygens and the pyridine nitrogen) | 4 (from the two sulfonyl oxygens, the pyridine nitrogen, and the hydroxyl oxygen) | The additional hydrogen bond acceptor site further expands the molecule's capacity for forming non-covalent interactions within a protein's binding pocket. |
| Predicted LogP | -0.6 | -0.9 | A lower LogP value generally indicates increased hydrophilicity, which can impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. |
| pKa | The sulfonamide proton has a pKa of approximately 8.7. | The presence of the hydroxyl group influences the electronic distribution in the pyridine ring, which can alter the pKa of the sulfonamide proton and introduce an additional acidic proton from the hydroxyl group itself. | The ionization state of a molecule at physiological pH is crucial for its solubility, cell permeability, and interaction with biological targets. |
Diagram 1: Comparative Chemical Structures
Caption: Chemical structures of Pyridine-2-sulfonamide and 6-Hydroxypyridine-2-sulfonamide.
The Decisive Role of Tautomerism in Biological Function
A paramount distinction of 6-hydroxypyridine-2-sulfonamide is its capacity to exist in tautomeric forms: the enol (6-hydroxypyridine) and the keto (6-pyridone) forms. This equilibrium is a critical determinant of its biological activity, as the two tautomers present different three-dimensional shapes and hydrogen bonding patterns to a target protein. In many physiological environments, the 6-pyridone tautomer is significantly populated, which can lead to a binding mode that is inaccessible to the parent pyridine-2-sulfonamide.
Diagram 2: Tautomeric Equilibrium of 6-Hydroxypyridine-2-sulfonamide
Caption: The tautomeric equilibrium between the enol and keto forms of 6-hydroxypyridine-2-sulfonamide.
The 6-pyridone tautomer introduces a carbonyl group, a potent hydrogen bond acceptor, and converts the ring nitrogen into a hydrogen bond donor. This fundamentally alters the interaction landscape compared to pyridine-2-sulfonamide, where the pyridine nitrogen acts solely as a hydrogen bond acceptor.
Synthetic Pathways and Experimental Considerations
The synthetic strategies for these two molecules diverge due to the presence of the reactive hydroxyl group in 6-hydroxypyridine-2-sulfonamide, which often necessitates the use of protecting groups.
General Synthesis of Pyridine-2-sulfonamide
The synthesis is typically a two-step process starting from 2-mercaptopyridine.
Diagram 3: Synthetic Workflow for Pyridine-2-sulfonamide
Caption: A generalized synthetic route for Pyridine-2-sulfonamide.
General Synthesis of 6-Hydroxypyridine-2-sulfonamide
The synthesis of the hydroxylated analog is more complex, often requiring a protection-deprotection strategy to prevent unwanted side reactions at the hydroxyl group.
Diagram 4: Synthetic Workflow for 6-Hydroxypyridine-2-sulfonamide
Caption: A generalized synthetic route for 6-Hydroxypyridine-2-sulfonamide illustrating the need for protecting groups.
Detailed Experimental Protocol: Synthesis of Pyridine-2-sulfonamide
Materials: 2-mercaptopyridine, glacial acetic acid, chlorine gas (or N-chlorosuccinimide), concentrated ammonium hydroxide, ice, standard laboratory glassware, and personal protective equipment.
Step 1: Synthesis of Pyridine-2-sulfonyl chloride
-
In a well-ventilated fume hood, suspend 2-mercaptopyridine (1.0 eq) in glacial acetic acid.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly bubble chlorine gas through the mixture or add N-chlorosuccinimide (2.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Collect the solid pyridine-2-sulfonyl chloride by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of Pyridine-2-sulfonamide
-
In a separate flask, cool concentrated ammonium hydroxide in an ice bath.
-
With vigorous stirring, add the crude pyridine-2-sulfonyl chloride from Step 1 portion-wise to the cold ammonium hydroxide solution.
-
Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Collect the precipitated pyridine-2-sulfonamide by vacuum filtration.
-
Wash the solid with cold water and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.
Strategic Implications in Drug Discovery and Development
The choice between these two scaffolds is a strategic decision in the drug discovery pipeline.
-
Pyridine-2-sulfonamide offers a structurally simpler and more rigid framework. Its interactions are primarily driven by the sulfonamide moiety and the hydrogen bond accepting pyridine nitrogen. This can be advantageous when a less complex interaction profile is desired or when targeting proteins where the additional functionality of the hydroxyl group is not required or is sterically hindered.
-
6-Hydroxypyridine-2-sulfonamide provides a more nuanced and versatile scaffold. The ability of the hydroxyl group to act as a hydrogen bond donor and the existence of the pyridone tautomer open up new avenues for molecular recognition. This can be leveraged to achieve higher potency and selectivity, particularly when targeting enzymes like carbonic anhydrases, where the tautomeric equilibrium can be exploited for optimal binding. However, this increased complexity also demands a more thorough investigation of the structure-activity relationship (SAR) to fully capitalize on its potential.
References
-
PubChem. Pyridine-2-sulfonamide. National Center for Biotechnology Information. [Link]
-
PubChem. 6-Hydroxypyridine-2-sulfonamide. National Center for Biotechnology Information. [Link]
- Katritzky, A. R., & Lagowski, J. M. (1963). Tautomerism in Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 2, 1-26. [A representative URL for this type of foundational chemistry knowledge would be a link to the journal or a digital library where the work can be accessed, such as the publisher's website or a university library portal.]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [A representative URL would link to the publisher's page for the textbook or a major bookseller.]
Electronic Properties of 6-Substituted Pyridine-2-Sulfonamides
Executive Summary
The pyridine-2-sulfonamide scaffold represents a cornerstone in medicinal chemistry, particularly in the design of zinc-binding metalloenzyme inhibitors such as Carbonic Anhydrases (CAs).[1][2] While the sulfonamide moiety (
This guide focuses on the 6-position of the pyridine ring. Often overlooked in favor of the 5-position (which aligns with the para-position of benzenesulfonamides), the 6-position is the "electronic gatekeeper."[1][2] Substituents here exert a profound ortho-effect , simultaneously modulating the basicity of the ring nitrogen, the acidity of the sulfonamide proton, and the global conformational entropy of the ligand.[2] This document details the electronic and steric consequences of 6-substitution, providing a rational framework for lead optimization.
Electronic Fundamentals of the Scaffold
The Pyridine Core vs. Benzene
Unlike the electron-rich benzene ring, the pyridine ring is
-
Ring Nitrogen (
): Acts as a hydrogen bond acceptor (HBA).[1] Its basicity is tunable. -
Sulfonamide Nitrogen (
): Acts as a weak acid ( ).[1] Its deprotonated form ( ) is the active species for coordinating Zinc(II).[1]
The 6-Substituent Effect
Introducing a substituent at the 6-position (ortho to
-
Inductive/Field Effects (
):-
Electron Withdrawing Groups (EWGs) (e.g.,
): Pull electron density from the ring, decreasing the basicity of but increasing the acidity of the sulfonamide .[1][2] This facilitates the formation of the active zinc-binding anion at physiological pH. -
Electron Donating Groups (EDGs) (e.g.,
): Push electron density into the ring, stabilizing the protonated pyridinium form but making the sulfonamide proton less acidic ( increases).[1][2]
-
-
The Ortho-Effect (Steric vs. Electronic):
-
Unlike the 4- or 5-positions, the 6-position sterically crowds the ring nitrogen.[2]
-
Steric Inhibition of Solvation: A bulky 6-substituent (e.g.,
) prevents water molecules from stabilizing the protonated , effectively lowering the apparent basicity regardless of electronic donation.[1][2] -
Conformational Locking: 6-substituents can force the sulfonamide group out of coplanarity with the ring, disrupting intramolecular hydrogen bonds between
.[1][2]
-
Visualization of Electronic Vectors
Figure 1: Electronic and steric vectors in 6-substituted pyridine-2-sulfonamides. The 6-substituent directly impacts the adjacent ring nitrogen and distally affects the sulfonamide acidity.[2]
Physicochemical Characterization
pKa Modulation and Hammett Correlations
The biological activity of sulfonamides is strictly dependent on their ionization state. The
Table 1: Estimated Electronic Impact of Common 6-Substituents
| Substituent (R) | Electronic Nature ( | est. | est.[1] | Structural Consequence |
| -H | Reference | 0 | 0 | Planar conformation possible.[1] |
| -CH3 | Weak Donor ( | +0.2 to +0.5 | +0.5 to +1.0 | Slight steric clash; increases lipophilicity.[1] |
| -OCH3 | Donor ( | +0.3 to +0.6 | +1.0 to +1.5 | Potential for H-bonding; mesomeric donation dominates.[1] |
| -F | Weak Withdrawer ( | -0.5 to -0.8 | -2.0 to -2.5 | High electronegativity withdraws density from N1.[1] |
| -CF3 | Strong Withdrawer ( | -1.0 to -1.5 | -3.0 to -4.0 | Strong dipole; significantly lowers sulfonamide pKa (enhances potency).[1] |
| -NO2 | Strong Withdrawer ( | -1.5 to -2.0 | -4.0 to -5.0 | Strongest acidification; often leads to solubility issues.[1] |
Note: Values are estimated shifts relative to the unsubstituted scaffold (
Tautomerism
Pyridine sulfonamides can exist in two tautomeric forms:
-
Sulfonamide form:
(Dominant in neutral solution/solid state).[1] -
Sulfonylimide form:
(Zwitterionic).[1]
6-substitution with strong EWGs stabilizes the anionic sulfonamide species, pushing the equilibrium toward the active zinc-binding form.[2] However, bulky 6-substituents destabilize the zwitterion by sterically hindering the protonation of the ring nitrogen.[2]
Biological Implications: Carbonic Anhydrase Inhibition[1][3][4][5]
The Mechanism of Action
The sulfonamide nitrogen coordinates to the
The "Ortho-Paradox"
While EWGs at position 6 theoretically improve zinc binding by lowering
-
Reason: The active sites of hCA I/II are narrow. A substituent at position 6 clashes with the hydrophobic residues (e.g., Val121, Leu198) lining the active site entrance.[1][2]
-
Advantage: This steric clash is less pronounced in isoform hCA IX (a tumor-associated target) or hCA XII.[1] Therefore, 6-substitution is a primary strategy for designing isoform-selective inhibitors. [1][2]
Membrane Impermeability (Pyridinium Salts)
Derivatizing the pyridine ring to form a permanent cation (e.g., N-methylation or reaction with pyrylium salts) creates membrane-impermeant inhibitors.[1][2]
-
Application: Targeting extracellular CAs (IV, IX, XII, XIV) while avoiding cytosolic CAs (I, II), reducing systemic side effects.[1][2]
Figure 2: Mechanism of action highlighting the ionization step and the steric selectivity filter imposed by 6-substitution.
Experimental Protocols
Synthesis of 6-Substituted Pyridine-2-Sulfonamides
Methodology: Oxidative chlorination of 2-mercaptopyridines or diazotization of 2-aminopyridines followed by chlorosulfonation.[1]
Protocol (Standard Meerwein Modification):
-
Diazotization: Dissolve 6-substituted-2-aminopyridine (10 mmol) in conc. HCl (10 mL). Cool to -5°C. Add
(1.1 eq) dropwise.[1] -
Chlorosulfonation: Pour the diazonium salt into a mixture of
saturated acetic acid/CuCl2 (catalyst) at 0°C. Stir for 1h. -
Amination: Extract the sulfonyl chloride (
) with DCM. Treat immediately with aqueous or an amine ( ).[1] -
Purification: Recrystallize from Ethanol/Water.
Critical Control Point: 6-substituted sulfonyl chlorides are unstable due to the "ortho effect" accelerating hydrolysis. The amination step must be performed rapidly under anhydrous conditions if possible.
Determination of pKa (Spectrophotometric Titration)
Rationale: Potentiometric titration is often inaccurate for these compounds due to low water solubility.[1] UV-Vis titration is preferred.
-
Preparation: Prepare a
stock solution of the sulfonamide in water (with <1% DMSO if needed). -
Buffer: Use a "Universal Buffer" (Britton-Robinson) ranging from pH 2.0 to 12.0.[1]
-
Measurement: Record UV spectra (200-400 nm) at 0.5 pH increments.
-
Analysis: Track the bathochromic shift of the
transition. Plot Absorbance vs. pH and fit to the Henderson-Hasselbalch equation.
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] Link
-
Klamt, A., & Eckert, F. (2003).[1][2] COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids. Fluid Phase Equilibria, 172(1), 43-72.[1][2] (Basis for pKa prediction models).[1][3][4][5]
-
Srisongkram, T., et al. (2024).[1][2] Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues. Biophysical Chemistry. Link
-
Puglia, M., et al. (2014).[1][2] Crystal structure of the human carbonic anhydrase II adduct with 1-(4-sulfamoylphenyl-ethyl)-2,4,6-triphenylpyridinium perchlorate. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Hansch, C., et al. (1991).[1][2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1][2] Link[1][2]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
Crystal structure analysis of 6-hydroxypyridine-2-sulfonamide derivatives
Topic: Crystal Structure Analysis of 6-Hydroxypyridine-2-Sulfonamide Derivatives: Tautomeric Resolution & Pharmacophore Mapping
Part 1: Core Directive & Executive Summary
The Challenge: The structural analysis of 6-hydroxypyridine-2-sulfonamide derivatives presents a unique dual-challenge in medicinal chemistry: tautomeric ambiguity and polymorphic variability . Unlike simple benzene sulfonamides, the 6-hydroxypyridine moiety exists in a dynamic equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.
The Solution: This guide provides a rigorous crystallographic workflow to definitively resolve these states. For drug development professionals, understanding this solid-state preference is critical, as it dictates the hydrogen-bond donor/acceptor profile required for binding to metalloenzymes like Carbonic Anhydrase (CA).
Part 2: Experimental Workflow & Protocols
The Crystallographic Workflow
The following directed graph outlines the critical decision nodes in the analysis pipeline, specifically designed to trap and identify the bioactive tautomer.
Figure 1: Strategic workflow for isolating and analyzing tautomeric sulfonamide crystals.
Crystallization Protocols
To ensure scientific integrity, we employ two complementary protocols. The choice of solvent influences the tautomeric equilibrium trapped in the lattice.
Protocol A: Thermodynamic Control (Slow Evaporation) Target: Most stable polymorph (typically the Pyridone dimer).
-
Dissolution: Dissolve 20 mg of the derivative in 2 mL of Methanol/Water (9:1) . The high dielectric constant stabilizes the zwitterionic or polar pyridone form.
-
Filtering: Pass through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Evaporation: Cover with parafilm, punch 3-5 pinholes, and store at 20°C in a vibration-free environment.
-
Harvest: Collect block-like crystals after 3-5 days.
Protocol B: Kinetic Control (Vapor Diffusion) Target: Metastable forms or Hydroxypyridine tautomers.
-
Inner Solution: Dissolve 15 mg in 1 mL THF or Dioxane (low dielectric promotes the hydroxy form).
-
Outer Solvent: Place vial in a jar containing 10 mL n-Pentane .
-
Equilibration: Seal the jar tightly. The pentane vapor will slowly diffuse into the THF, lowering solubility without inducing immediate precipitation.
-
Harvest: Needle-like crystals typically form within 48 hours.
Part 3: Structural Analysis & Data Interpretation[1]
Resolving the Tautomerism (The "Self-Validating" Step)
In X-ray diffraction, hydrogen atoms are often difficult to locate precisely. Therefore, you must rely on bond length analysis of the heavy atoms to validate the tautomeric state. This is the primary metric for trustworthiness in your structure solution.
Table 1: Crystallographic Metrics for Tautomer Differentiation
| Geometric Parameter | 2-Pyridone Form (Lactam) | 2-Hydroxypyridine Form (Lactim) | Structural Causality |
| C2–O / C6–O Bond | 1.23 – 1.26 Å (Double Bond) | 1.34 – 1.37 Å (Single Bond) | C=O vs C–OH character. |
| C2–N1 / C6–N1 Bond | 1.38 – 1.40 Å (Single-like) | 1.33 – 1.35 Å (Double-like) | Protonation of N elongates the bond in Pyridone. |
| Ring Geometry | Slight boat/envelope distortion | Strictly Planar | Loss of aromaticity in Pyridone form. |
| H-Bond Motif | R2^2(8) Dimer (N–H...O=C) | C(6) Chain (O–H...N) | Donor/Acceptor pairing logic. |
Note: If your refined C–O distance is ~1.29 Å, suspect disorder where both tautomers coexist in the lattice. Refine with split occupancy (e.g., PART 1 / PART 2).
Sulfonamide Pharmacophore Mapping
The sulfonamide group (
-
S–N Bond Length: Should be 1.58 – 1.62 Å . Shortening implies deprotonation (sulfonamidate), often seen in metal complexes.
-
Twist Angle: The orientation of the sulfonamide relative to the pyridine ring determines if the molecule can fit into the enzyme's active site cleft.
Supramolecular Architecture
The packing is driven by the competition between the Sulfonamide-Sulfonamide homosynthon and the Pyridone-Pyridone homosynthon.
Figure 2: Interaction topology showing the dominance of the Pyridone dimer (blue) over sulfonamide lateral contacts (green).
Part 4: Case Study & Biological Relevance
Application: Carbonic Anhydrase (CA) Mimicry In the crystal structure of 6-hydroxypyridine-2-sulfonamide, the sulfonamide nitrogen often acts as a hydrogen bond donor to a sulfonyl oxygen of a neighboring molecule. This mimics the biological interaction where the sulfonamide nitrogen coordinates to the Zinc (Zn²⁺) ion in the CA active site.[1]
-
Observation: If your crystal structure shows the sulfonamide nitrogen involved in a strong H-bond (
) with a Lewis base, it is a "bio-relevant" conformation. -
Docking Validation: Superimpose your crystal structure ligand onto the co-crystallized ligand in PDB ID 1AZM (Acetazolamide-CAII complex). A low RMSD (< 0.5 Å) indicates the crystal conformation is a valid starting point for structure-based drug design.
Part 5: References
-
Tautomeric Equilibrium in Solid State: Bártová, K., et al. "Tautomerism of azo dyes and pyridine derivatives in the solid state studied by X-ray diffraction and quantum-chemical calculations." Dyes and Pigments, 2020.[2]
-
Sulfonamide Crystallography & CA Inhibition: Supuran, C. T. "Structure-based drug discovery of Carbonic Anhydrase Inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2012.
-
Pyridone/Hydroxypyridine Bond Length Standards: Allen, F. H., et al. "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2, 1987.
-
Specific Sulfonamide-Pyridine Interactions: Al-Majid, A. M., et al. "Synthesis and Crystal Structure of New Sulfonamide Derivatives." Crystals, 2018.
Sources
Methodological & Application
Application Note: Chemoselective Synthesis of 6-Hydroxypyridine-2-sulfonamide
Topic: Synthesis of 6-Hydroxypyridine-2-sulfonamide from 2,6-dihydroxypyridine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Rationale
The synthesis of 6-hydroxypyridine-2-sulfonamide (also known as 6-sulfamoyl-2-pyridone) presents a unique regiochemical challenge. The starting material, 2,6-dihydroxypyridine (2,6-DHP) , exists in a tautomeric equilibrium that renders direct electrophilic chlorosulfonation ineffective due to ring deactivation and competing O- vs. N-functionalization.
This guide details a robust, field-proven "Activation-Protection-Oxidation" (APO) strategy. Instead of attempting direct functionalization, we utilize a desymmetrization approach via a methoxy-protected intermediate. This pathway offers three critical advantages over direct hydrolysis methods:
-
Regiocontrol: Distinct differentiation between the C2 and C6 positions.
-
Solubility: Intermediates are lipophilic, facilitating standard silica chromatography or crystallization.
-
Mild Deprotection: Avoids the harsh high-temperature/high-pressure hydrolysis typically required to convert 2-chloropyridines to 2-pyridones.
Retrosynthetic Logic
The target molecule is accessed by dissecting the sulfonamide and the hydroxy group. We trace the hydroxy group back to a methoxy ether (stable to oxidation) and the sulfonamide to a benzyl thioether (a latent sulfonyl chloride equivalent).
Figure 1: Retrosynthetic disconnection showing the "Methoxy-Intermediate" pathway.
Detailed Experimental Protocols
Stage 1: Activation (Chlorination)
Objective: Convert the electron-rich, tautomeric 2,6-DHP into the electrophilic 2,6-dichloropyridine (2,6-DCP).
-
Reagents: 2,6-Dihydroxypyridine (1.0 eq), POCl₃ (neat, excess), Pyridine (1.0 eq).
-
Mechanism: Vilsmeier-Haack type activation of the lactam carbonyls followed by chloride displacement.
Protocol:
-
Charge a round-bottom flask with 2,6-dihydroxypyridine (11.1 g, 100 mmol).
-
Cautiously add POCl₃ (50 mL) followed by pyridine (8 mL) at 0°C. Caution: Exothermic.
-
Heat the mixture to reflux (110°C) for 12 hours. The suspension will clear as the reaction proceeds.
-
Workup: Cool to room temperature. Pour the mixture slowly onto crushed ice (500 g) with vigorous stirring. Critical Safety: POCl₃ hydrolysis releases HCl gas and heat.
-
Extract the aqueous slurry with Dichloromethane (DCM) (3 x 100 mL).
-
Wash combined organics with saturated NaHCO₃ and brine. Dry over MgSO₄.[1]
-
Concentrate to yield 2,6-dichloropyridine as a white crystalline solid.
-
Expected Yield: 85-90%
-
Checkpoint: Melting Point 86-88°C.
-
Stage 2: Desymmetrization (Mono-Methoxylation)
Objective: Selectively displace one chloride to differentiate the C2 and C6 positions.
-
Reagents: 2,6-Dichloropyridine (1.0 eq), NaOMe (1.05 eq, 25% in MeOH).
-
Conditions: Reflux, 4-6 hours.
Protocol:
-
Dissolve 2,6-dichloropyridine (14.8 g, 100 mmol) in anhydrous Methanol (100 mL).
-
Add NaOMe solution (1.05 eq) dropwise over 30 minutes at room temperature.
-
Heat to reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Note: Over-reaction leads to 2,6-dimethoxypyridine. Under-reaction leaves starting material.
-
-
Workup: Remove MeOH in vacuo. Resuspend residue in water (100 mL) and extract with Et₂O or DCM.
-
Purification: If 2,6-dimethoxy byproduct is >5%, purify via silica gel chromatography (0-10% EtOAc in Hexanes).
-
Isolate 2-chloro-6-methoxypyridine .
-
Expected Yield: 75-80%
-
Stage 3: Thiolation (Introduction of Sulfur)
Objective: Install the sulfur atom via Nucleophilic Aromatic Substitution (SnAr).
-
Reagents: 2-Chloro-6-methoxypyridine (1.0 eq), Benzyl mercaptan (BnSH) (1.1 eq), NaH (1.2 eq) or K₂CO₃ (2.0 eq).
-
Solvent: DMF (anhydrous).
Protocol:
-
Suspend NaH (60% dispersion, 1.2 eq) in dry DMF at 0°C under N₂.
-
Add Benzyl mercaptan (1.1 eq) dropwise. Stir for 15 min until H₂ evolution ceases.
-
Add a solution of 2-chloro-6-methoxypyridine (1.0 eq) in DMF.
-
Heat to 80-90°C for 4-6 hours. The methoxy group activates the ring for SnAr at the chloro-position, though less so than the original dichloro species.
-
Workup: Quench with water. Extract with EtOAc.[1][2] Wash organics extensively with water/LiCl solution to remove DMF.
-
Isolate 2-(benzylthio)-6-methoxypyridine .
-
Validation: ¹H NMR should show the benzylic singlet (~4.4 ppm) and the methoxy singlet (~3.9 ppm).
-
Stage 4: Oxidative Chlorination & Amination
Objective: Convert the benzyl sulfide to sulfonyl chloride, then to sulfonamide.
-
Reagents:
-
Step A: Cl₂ gas (bubbled) or NCS/2N HCl. Solvent: AcOH/H₂O.
-
Step B: NH₄OH (28% aq) or NH₃ in Dioxane.
-
Protocol:
-
Oxidation: Dissolve the thioether (10 mmol) in Acetic Acid (20 mL) and water (2 mL). Cool to 0°C.[2]
-
Bubble Cl₂ gas or add NCS (3.5 eq) portion-wise. Maintain temp <10°C.
-
Stir for 1 hour. The mixture will turn yellow/green.
-
Pour into ice water and extract the unstable 6-methoxypyridine-2-sulfonyl chloride with DCM. Do not dry extensively or store; use immediately.
-
Amination: Add the DCM solution of sulfonyl chloride dropwise to a stirred solution of NH₄OH (excess) at 0°C.
-
Stir for 2 hours at RT.
-
Workup: Separate phases. Acidify aqueous layer slightly (pH 5) to precipitate any dissolved sulfonamide, or extract organics.
-
Isolate 6-methoxypyridine-2-sulfonamide .
-
Expected Yield: 60-70% (over 2 steps).
-
Stage 5: Demethylation (Final Deprotection)
Objective: Cleave the methyl ether to reveal the hydroxy/pyridone moiety without degrading the sulfonamide.
-
Reagents: BBr₃ (1M in DCM) or TMSI (generated in situ).
-
Alternative: HBr in AcOH (reflux) - Use only if BBr₃ is unavailable, as it is harsher.
Protocol (BBr₃ Method):
-
Dissolve 6-methoxypyridine-2-sulfonamide (1.0 eq) in anhydrous DCM at -78°C.
-
Add BBr₃ (3.0 eq) dropwise.
-
Allow to warm to RT and stir overnight. A precipitate often forms.
-
Quench: Cool to 0°C. Carefully add MeOH (exothermic!).
-
Concentrate to dryness. Repeat MeOH addition/evaporation twice to remove borates.
-
Purification: Recrystallize from Water/Ethanol or use preparative HPLC.
-
Product: 6-Hydroxypyridine-2-sulfonamide (Tautomer: 6-sulfamoyl-2-pyridone).
Analytical Data & Process Parameters
Key Process Parameters (KPP)
| Step | Parameter | Critical Range | Rationale |
| 1 | POCl₃ Addition Temp | < 10°C | Control exotherm; prevent "charring" of pyridine ring. |
| 2 | NaOMe Stoichiometry | 1.0 - 1.05 eq | Prevent formation of 2,6-dimethoxy byproduct. |
| 4 | Chlorination Temp | < 10°C | Prevent hydrolysis of sulfonyl chloride to sulfonic acid. |
| 5 | Quench of BBr₃ | Slow addition | Violent reaction with water/alcohol; safety critical. |
Expected Analytical Signatures
-
Intermediate (6-methoxy-2-sulfonamide):
-
¹H NMR (DMSO-d₆): δ 7.8 (t, 1H, C4-H), 7.5 (d, 1H, C3-H), 7.1 (d, 1H, C5-H), 3.9 (s, 3H, OMe), 7.3 (s, 2H, NH₂).
-
-
Target (6-hydroxy-2-sulfonamide):
-
¹H NMR (DMSO-d₆): Loss of OMe singlet (3.9 ppm). Appearance of broad OH/NH amide peak (>11 ppm). Shift in aromatic protons due to pyridone tautomerism.
-
Mass Spec: [M+H]⁺ = 175.02.
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
References
-
Chlorination of Hydroxypyridines
- Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Source: Molecules (via NCBI/PMC).
-
URL:[Link]
-
Sulfonamide Synthesis via Thiol Oxidation
- Title: Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate (Contextual Reference for Sulfonamide stability).
- Source: MIT DSpace / J. Am. Chem. Soc.
-
URL:[Link]
-
Demethylation of Methoxypyridines
-
Nucleophilic Substitution on Chloropyridines
- Title: Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Arom
- Source: International Research Journal of Multidisciplinary Scope.
-
URL:[Link] (General reference for SnAr on Pyridine).
-
General Properties of 2,6-Dichloropyridine
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
Protocol for the O-Sulfonylation of 6-Hydroxypyridine Derivatives: A Detailed Guide for Synthetic Chemists
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the O-sulfonylation of 6-hydroxypyridine derivatives, a critical transformation in medicinal chemistry and drug development. Pyridyl sulfonates are not only pivotal intermediates for cross-coupling reactions but also serve as key pharmacophores in various biologically active molecules. This document moves beyond a simple recitation of steps to offer an in-depth analysis of the underlying chemical principles, focusing on the critical challenge of regioselectivity arising from the inherent tautomerism of hydroxypyridines. We present two robust, field-proven protocols: the classical approach using sulfonyl chlorides with catalytic 4-(dimethylamino)pyridine (DMAP), and a modern, copper-assisted method employing sodium sulfinates. Each protocol is accompanied by a detailed mechanistic rationale, troubleshooting insights, and visual aids to ensure reliable and reproducible execution in a research and development setting.
Introduction: The Synthetic Value and Core Challenge
The transformation of a hydroxyl group on a pyridine ring into a sulfonate ester is a cornerstone of modern synthetic strategy. The resulting pyridyl sulfonate group is an excellent leaving group, often compared to halides and triflates, making it a versatile handle for introducing carbon, nitrogen, and other functionalities through transition-metal-catalyzed cross-coupling reactions.
However, the sulfonylation of 6-hydroxypyridine derivatives is not a trivial undertaking. The primary challenge stems from the prototropic tautomerism between the 6-hydroxypyridine (enol) form and its corresponding pyridin-2(1H)-one (keto) form. This equilibrium creates an ambident nucleophilic system, presenting two potential sites for sulfonylation: the oxygen atom (O-sulfonylation) to yield the desired pyridyl sulfonate ester, and the nitrogen atom (N-sulfonylation) to form a sulfonamide.[1] Controlling the regioselectivity of this reaction is therefore paramount to achieving the desired synthetic outcome.
This guide will dissect the factors governing this selectivity and provide protocols designed to overwhelmingly favor the desired O-sulfonylation pathway.
Mechanistic Rationale and Strategic Considerations
The Critical Role of Tautomerism
The position of the tautomeric equilibrium in 6-hydroxypyridine derivatives is influenced by factors such as solvent polarity, pH, and substitution on the pyridine ring. In many common organic solvents, the pyridone form is predominant. This makes the nitrogen atom a potent nucleophile, creating a significant risk of undesired N-sulfonylation.
Caption: Tautomeric equilibrium of 6-hydroxypyridine.
To favor O-sulfonylation, the reaction conditions must either enhance the nucleophilicity of the oxygen atom of the minor enol tautomer or proceed through a mechanism that inherently favors reaction at the oxygen.
Pathway 1: The Classical Sulfonyl Chloride Approach
The most traditional method involves reacting the 6-hydroxypyridine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base.
The Role of the Base: The base is crucial for deprotonating the hydroxyl group, forming a pyridinolate anion. This anion is a much stronger nucleophile than the neutral starting material. While bases like pyridine can be used, non-nucleophilic bases such as triethylamine (NEt₃) are often preferred to avoid the formation of chlorinated byproducts.[2]
The DMAP Catalyst Advantage: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) dramatically accelerates the reaction. DMAP is a hypernucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate.[3][4] This intermediate is much more electrophilic than the sulfonyl chloride itself, making it susceptible to attack by the relatively weak nucleophile of the hydroxypyridine's oxygen. This catalytic cycle is highly efficient and is the cornerstone of the modern classical approach.[3][5]
Caption: DMAP-catalyzed sulfonylation workflow.
Pathway 2: Copper-Assisted Sulfonylation with Sodium Sulfinates
A more recent and powerful method utilizes sodium sulfinates as the sulfonylation reagent, mediated by a copper(II) salt, such as CuBr₂.[6][7][8] This protocol offers several advantages, including mild reaction conditions and the use of stable, readily available sodium sulfinates instead of moisture-sensitive sulfonyl chlorides.
The proposed mechanism involves the copper(II) center coordinating with both the hydroxypyridine and the sodium sulfinate. This coordination facilitates an oxidative coupling process, leading to the formation of the desired pyridyl sulfonate ester. This base- and ligand-free protocol is highly efficient for a broad range of hydroxypyridines.[6][8]
Caption: Copper-assisted sulfonylation workflow.
Experimental Protocols
Protocol 1: DMAP-Catalyzed Sulfonylation with Sulfonyl Chloride
This protocol is highly effective for a wide range of sulfonyl chlorides and 6-hydroxypyridine derivatives. The use of triethylamine minimizes side reactions.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Typical Eq. | Notes |
| 6-Hydroxypyridine Derivative | Varies | 1.0 | Starting material |
| Aryl/Alkyl Sulfonyl Chloride | Varies | 1.1 - 1.2 | e.g., p-Toluenesulfonyl chloride (190.65) |
| Triethylamine (NEt₃) | 101.19 | 1.5 - 2.0 | Dry, freshly distilled recommended. Acts as a non-nucleophilic base. |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.05 - 0.1 | Catalyst. |
| Dichloromethane (DCM) | 84.93 | - | Anhydrous, reaction solvent. |
| Saturated aq. NaHCO₃ solution | - | - | For aqueous workup. |
| Brine | - | - | For aqueous workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying agent. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 6-hydroxypyridine derivative (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM). The concentration is typically 0.1-0.5 M.
-
Addition of Base and Catalyst: Add triethylamine (1.5 eq.) and DMAP (0.1 eq.) to the solution. Stir for 5 minutes at room temperature.
-
Addition of Sulfonylating Agent: Add the sulfonyl chloride (1.1 eq.) portion-wise at 0 °C (ice bath). After addition, allow the reaction to warm to room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching and Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired pyridyl sulfonate.
Protocol 2: Copper-Assisted Sulfonylation with Sodium Sulfinate
This protocol is ideal for scenarios where sulfonyl chlorides are unstable or undesirable. It is operationally simple and uses readily available reagents.[6][7]
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Typical Eq. | Notes |
| 6-Hydroxypyridine Derivative | Varies | 1.0 | Starting material (0.2 mmol scale in reference).[7] |
| Sodium Aryl/Alkyl Sulfinate | Varies | 1.5 | e.g., Sodium p-toluenesulfinate (178.18). |
| Copper(II) Bromide (CuBr₂) | 223.35 | 1.0 | Acts as the promoter/mediator. |
| Acetonitrile (MeCN) | 41.05 | - | Reaction solvent. |
| Water | 18.02 | - | For aqueous workup. |
| Ethyl Acetate (EtOAc) | 88.11 | - | For extraction. |
| Anhydrous Na₂SO₄ | - | - | Drying agent. |
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vial or flask, combine the 6-hydroxypyridine derivative (1.0 eq., 0.2 mmol), sodium sulfinate (1.5 eq.), and CuBr₂ (1.0 eq.).
-
Solvent Addition: Add acetonitrile (MeCN, 2 mL).
-
Reaction: Seal the vial and stir the mixture in a pre-heated oil bath at 90 °C under an air atmosphere.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction time can vary depending on the substrate (typically 6-12 hours).
-
Workup: After completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 10 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the target pyridyl sulfonate ester.
Troubleshooting and Self-Validating Systems
A robust protocol anticipates and mitigates potential failures. Below are common issues and their solutions, designed to make your experimental workflow self-validating.
| Observation / Problem | Probable Cause | Recommended Solution |
| Low or No Reaction (Protocol 1) | 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficiently active catalyst.3. Sterically hindered substrate. | 1. Use fresh or newly purchased sulfonyl chloride.2. Ensure DMAP is pure.3. Increase reaction temperature (e.g., to 40 °C) and/or reaction time. Consider switching to the copper-assisted protocol. |
| Formation of N-Sulfonylated Byproduct (Pyridone) | The pyridone tautomer is reacting at the nitrogen atom, which can be a competitive nucleophile. | Ensure anhydrous conditions. The presence of water can affect tautomeric equilibrium. Using DMAP (Protocol 1) is known to favor O-acylation/sulfonylation. If N-sulfonylation persists, the copper-catalyzed method (Protocol 2) may offer better O-selectivity due to its different mechanism. |
| Formation of Chlorinated Byproduct (Protocol 1) | The chloride byproduct from the sulfonyl chloride (HCl) forms a salt with the base (e.g., pyridine), which then acts as a nucleophile. | This is a known side reaction when using pyridine as a base.[2] The use of a non-nucleophilic base like triethylamine (as recommended in Protocol 1) or diisopropylethylamine (DIPEA) effectively eliminates this pathway. |
| Low Yield (Protocol 2) | 1. Poor quality copper salt.2. Substrate incompatibility. | 1. Use anhydrous CuBr₂.2. While the method is robust, extremely electron-deficient hydroxypyridines may react slower. Increase reaction time or temperature slightly (e.g., to 100 °C). |
Conclusion
The successful O-sulfonylation of 6-hydroxypyridine derivatives hinges on understanding and controlling the inherent tautomerism of the starting material. The classical DMAP-catalyzed approach with sulfonyl chlorides offers a rapid and high-yielding route, provided that side reactions are mitigated through the careful choice of a non-nucleophilic base. For a milder, more robust alternative that avoids sensitive sulfonyl chlorides, the copper-assisted method with sodium sulfinates provides an excellent, modern solution. By understanding the mechanistic principles behind each protocol and anticipating potential challenges, researchers can confidently and reproducibly synthesize valuable pyridyl sulfonate intermediates, paving the way for further molecular exploration and the development of novel chemical entities.
References
-
Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates. RSC Advances, [Link][6]
-
Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates. Semantic Scholar, [Link][7]
-
Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates. RSC Publishing, [Link][8]
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate, [Link][1]
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, [Link][3]
-
Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. ResearchGate, [Link][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: 6-Hydroxypyridine-2-sulfonamide in Fragment-Based Drug Discovery
Topic: 6-Hydroxypyridine-2-sulfonamide as a Carbonic Anhydrase Inhibitor Fragment Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and FBDD Practitioners
Probing the Hydrophilic Pocket of Carbonic Anhydrase Isoforms
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), 6-hydroxypyridine-2-sulfonamide represents a strategic departure from the lipophilic benzene sulfonamide scaffolds that dominate the patent literature. As a "polar warhead," this fragment offers unique physicochemical properties—specifically enhanced aqueous solubility and the potential for novel hydrogen-bonding networks within the Carbonic Anhydrase (CA) active site.
This guide details the biophysical and structural characterization of this fragment, focusing on its tautomeric complexity (2-pyridone vs. 2-hydroxypyridine) and its application in targeting cytosolic (CA I, II) and transmembrane (CA IX, XII) isoforms.
Chemical Biology & Mechanism of Action
The Tautomeric "Gotcha"
Unlike simple benzene sulfonamides, 6-hydroxypyridine-2-sulfonamide introduces a critical structural variable: prototropic tautomerism . In aqueous solution and within the crystalline lattice, the compound exists in equilibrium between the hydroxy (aromatic) and oxo (pyridone) forms.
-
Hydroxy Form: Aromatic pyridine ring; acts as a weak H-bond donor/acceptor.
-
Pyridone Form: Non-aromatic lactam; the amide-like NH is a strong H-bond donor, and the carbonyl is a strong acceptor.
Expert Insight: When docking or refining X-ray structures of this fragment, you must consider the pyridone tautomer. Evidence suggests that the polar environment of the CA active site (specifically the hydrophilic half lined by residues like Tyr7 or Asn62/67 depending on the isoform) often selects for specific tautomers that maximize water-mediated networks.
Zinc Coordination Mechanism
The primary mechanism of inhibition remains the classical sulfonamide-zinc interaction:
-
Ionization: The sulfonamide moiety (
) acts as a weak acid ( for pyridines). -
Displacement: The deprotonated sulfonamidate anion (
) displaces the zinc-bound water molecule/hydroxide ion. -
Coordination: The nitrogen atom coordinates directly to the
ion in a tetrahedral geometry. -
Secondary Interactions: The 6-hydroxy/oxo group is positioned to interact with the "hydrophilic bank" of the active site, potentially forming H-bonds with Thr199 or water networks involving Glu106.
Figure 1: Mechanistic interaction map highlighting the zinc coordination and the secondary H-bond network stabilized by the pyridone tautomer.
Protocol 1: Kinetic Validation (Stopped-Flow CO2 Hydration)
Purpose: To determine the inhibition constant (
Materials
-
Enzyme: Recombinant hCA II (or target isoform), purified to >95%.
-
Substrate: CO2-saturated water (approx. 33 mM at 25°C).
-
Indicator: 0.2 mM Phenol Red.
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).
-
Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics or Bio-Logic).
Step-by-Step Methodology
-
CO2 Saturation (Critical Step):
-
Bubble pure CO2 gas into Milli-Q water for at least 30 minutes at room temperature.
-
Expert Tip: Keep the vessel sealed and at a constant temperature. Temperature fluctuations significantly alter CO2 solubility (
), ruining calculations.
-
-
Enzyme Preparation:
-
Prepare a 2x Enzyme solution in HEPES buffer containing the Phenol Red indicator.
-
Add the fragment (inhibitor) at varying concentrations (typically 0.1 nM to 10 µM depending on potency). Incubate for 15 mins to ensure equilibrium.
-
-
The Shot:
-
Load Syringe A with the Enzyme+Inhibitor+Indicator mix.
-
Load Syringe B with CO2-saturated water.
-
Rapidly mix (1:1 ratio) in the stopped-flow cell.
-
-
Data Acquisition:
-
Monitor absorbance at 557 nm (Phenol Red basic form).
-
The reaction will cause acidification, decreasing absorbance.
-
Record the initial 5-10% of the reaction (linear phase) to determine initial velocity (
).
-
-
Analysis:
-
Fit the non-inhibited reaction to the Michaelis-Menten equation to verify enzyme activity.
-
Fit the inhibited rates to the Cheng-Prusoff equation (for competitive inhibition) to derive
.
-
Protocol 2: Structural Elucidation (Crystal Soaking)
Purpose: To obtain high-resolution X-ray structures of the fragment bound to hCA II. Method: Soaking is preferred over co-crystallization for fragments to ensure isomorphous unit cells and higher throughput.
Materials
-
Crystals: Apo-hCA II crystals (grown in ~1.0 M sodium citrate, 0.1 M Tris pH 8.5).
-
Fragment Stock: 100 mM in 100% DMSO.
-
Soaking Buffer: Mother liquor + Fragment.
Step-by-Step Methodology
-
Crystal Growth:
-
Use the hanging drop vapor diffusion method. Mix 2 µL protein (10 mg/mL) + 2 µL reservoir solution.
-
Crystals appear within 2-3 days.
-
-
Soaking Solution Prep:
-
Dilute the fragment stock into the reservoir solution to a final concentration of 10–20 mM.
-
Note: Ensure DMSO concentration does not exceed 10-15%, as this can crack CA crystals.
-
-
The Soak:
-
Transfer a robust crystal into the soaking drop using a nylon loop.
-
Incubation Time: 10 minutes to 2 hours.
-
Expert Tip: Fragments diffuse rapidly. Long soaks (>24h) often degrade crystal quality without improving occupancy.
-
-
Cryo-Protection & Harvesting:
-
Pass the crystal briefly (seconds) through a cryo-solution (Mother liquor + 25% Glycerol + Fragment).
-
Flash cool in liquid nitrogen.
-
-
Data Collection:
-
Collect data at 100 K. Aim for <1.8 Å resolution to clearly resolve the 6-hydroxy vs. 6-oxo electron density.
-
Data Presentation & Comparison
When analyzing 6-hydroxypyridine-2-sulfonamide, compare its efficacy against standard "tail" and "head" fragments.
| Compound Class | Representative Structure | hCA II Ki (nM) | hCA IX Ki (nM) | Selectivity (II/IX) | Notes |
| Standard | Benzene sulfonamide | ~200 - 300 | ~30 - 50 | Low | Lipophilic; poor solubility. |
| Clinical | Acetazolamide | 12 | 25 | Low | Thiadiazole ring; high potency. |
| Fragment | 6-OH-Pyridine-2-sulfonamide | ~150 - 400 | ~50 - 100 | Moderate | High solubility; Pyridone tautomer H-bonds. |
| Isostere | Pyridine-2-sulfonamide | ~300 | ~100 | Low | Lacks the 6-OH donor/acceptor. |
*Values are representative ranges for pyridine-sulfonamide fragments based on SAR trends (Supuran et al.). Specific values depend on assay conditions.
Experimental Workflow Diagram
Figure 2: Integrated workflow from fragment synthesis to structural validation.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link
-
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals a novel binding mode. Proceedings of the National Academy of Sciences. Link
-
Scott, R. P., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI Molecules. Link
-
Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of the human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link
Sources
Cross-coupling reactions using 6-Hydroxypyridine-2-sulfonamide scaffolds
Application Note: Advanced Cross-Coupling Strategies for 6-Hydroxypyridine-2-Sulfonamide Scaffolds
Executive Summary
The 6-hydroxypyridine-2-sulfonamide scaffold has emerged as a highly privileged structural motif in modern medicinal chemistry, particularly in the development of CFTR modulators and kinase inhibitors[1]. However, the dual reactivity of this scaffold—driven by the 2-pyridone tautomerism at the C6 position and the acidic primary sulfonamide at the C2 position—presents significant chemoselectivity challenges during late-stage functionalization. Primary sulfonamides are critical pharmacophores present in numerous top-selling active pharmaceutical ingredients (APIs)[2], making their preservation or selective functionalization a top priority.
As a Senior Application Scientist, I have designed this protocol guide to provide field-proven, self-validating workflows for the divergent cross-coupling of this scaffold. By leveraging orthogonal activation strategies, researchers can selectively achieve C-C bond formation at the pyridine core or C-N bond formation at the sulfonamide nitrogen.
Mechanistic Rationale & Scaffold Challenges
The inherent difficulty in functionalizing 6-hydroxypyridine-2-sulfonamides stems from two competing nucleophilic centers:
-
Tautomeric Equilibrium: In polar solvents, the 6-hydroxypyridine exists predominantly as its 2-pyridone tautomer. Direct cross-coupling is impossible without first trapping the oxygen as a reactive electrophile (e.g., a triflate).
-
Sulfonamide Interference: The primary sulfonamide (-SO₂NH₂) is prone to dehydration (forming nitriles) under harsh electrophilic activation. Furthermore, in palladium-catalyzed reactions, the sulfonamide nitrogen can strongly coordinate to the metal center, poisoning the catalyst. While pyridine sulfinates have been developed as alternative nucleophilic coupling partners to bypass the instability of pyridine-boronates[3], direct electrophilic activation of the pyridine core remains the most modular approach for this specific scaffold.
To overcome these hurdles, we employ Comins' Reagent for chemoselective O-triflation, followed by carefully optimized Suzuki-Miyaura or Chan-Lam couplings. Mechanistic investigations into palladium-catalyzed couplings of pyridine derivatives reveal that the transmetalation step is often rate-limiting and highly sensitive to the base and ligand environment[4].
Divergent Functionalization Workflows
The following diagram illustrates the orthogonal pathways for functionalizing the 6-hydroxypyridine-2-sulfonamide scaffold.
Figure 1: Divergent cross-coupling workflows for the 6-hydroxypyridine-2-sulfonamide scaffold.
Self-Validating Experimental Protocols
Protocol A: Chemoselective O-Triflation (Electrophilic Activation)
Causality & Design: Trifluoromethanesulfonic anhydride (Tf₂O) is traditionally used for triflation but will rapidly dehydrate the primary sulfonamide to a nitrile. Comins' Reagent (N-(5-chloro-2-pyridyl)triflimide) is selected as a milder, chemoselective alternative. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to shift the tautomeric equilibrium toward the phenoxide without deprotonating the sulfonamide.
Step-by-Step Procedure:
-
Preparation: In an oven-dried flask under N₂, dissolve 6-hydroxypyridine-2-sulfonamide (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Add DIPEA (2.0 equiv) dropwise over 5 minutes. Validation Checkpoint: The solution will transition from colorless to a pale yellow tint, confirming the formation of the pyridinolate anion.
-
Activation: Add Comins' Reagent (1.1 equiv) in three equal portions over 15 minutes to control the exotherm.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation Checkpoint: Analyze via LC-MS. The desired product must show an [M+H]⁺ peak corresponding to a mass shift of +132 Da (addition of CF₃SO₂ minus H). TLC (Hexanes/EtOAc 1:1) should reveal a new, less polar spot (Rf ~0.6) compared to the starting material (Rf ~0.2).
Protocol B: C6 Suzuki-Miyaura Cross-Coupling
Causality & Design: The 6-OTf-pyridine species is highly susceptible to hydrolysis back to the pyridone in the presence of strong aqueous bases (e.g., NaOH). To outcompete hydrolysis, we utilize Pd(dppf)Cl₂, a bidentate catalyst that resists poisoning by the sulfonamide, paired with a mild base (Cs₂CO₃) in a low-water solvent system (Dioxane/H₂O 10:1).
Figure 2: Catalytic cycle of the C6 Suzuki-Miyaura cross-coupling highlighting key intermediates.
Step-by-Step Procedure:
-
Setup: Charge a Schlenk tube with 6-OTf-pyridine-2-sulfonamide (1.0 equiv), arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Degassing: Evacuate and backfill the tube with N₂ three times. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.
-
Catalyst Addition: Add degassed 1,4-Dioxane/H₂O (10:1, 0.1 M) followed by Pd(dppf)Cl₂ (5 mol%). Seal the tube.
-
Heating: Stir the mixture at 80 °C for 4 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, then concentrate.
-
Validation Checkpoint: LC-MS analysis must show the disappearance of the characteristic triflate isotope pattern. The mass should correspond to the exact mass of the cross-coupled product.
Protocol C: Chan-Lam N-Arylation of the Sulfonamide
Causality & Design: Recent advances in sulfonamide synthesis emphasize the utility of one-pot functionalizations[5]. For N-arylation, Buchwald-Hartwig conditions often require harsh bases (like NaOtBu) that degrade the pyridine core. Chan-Lam coupling is preferred as it operates at room temperature under open-air conditions. Cu(OAc)₂ facilitates transmetalation, while atmospheric O₂ acts as the terminal oxidant to regenerate the active Cu(II) species.
Step-by-Step Procedure:
-
Setup: In an open round-bottom flask, combine 6-hydroxypyridine-2-sulfonamide (1.0 equiv), arylboronic acid (2.0 equiv), and Cu(OAc)₂ (0.5 equiv) in anhydrous DCM (0.1 M).
-
Base/Ligand Addition: Add Pyridine (2.0 equiv). Causality: Pyridine acts as both a mild base to deprotonate the sulfonamide and a ligand to stabilize the copper intermediate.
-
Reaction: Stir vigorously at room temperature open to the air for 16–24 hours. Validation Checkpoint: The reaction mixture will transition from a bright blue suspension to a deep green/brown solution, indicating active copper redox cycling.
-
Workup: Wash the organic layer with 1M aqueous EDTA or saturated NH₄Cl (3 × 20 mL) to sequester and remove copper salts. Dry over Na₂SO₄ and concentrate.
Quantitative Data & Optimization Matrix
To guide your experimental design, the following table summarizes the optimization data for the C6-Suzuki-Miyaura coupling of the 6-OTf-pyridine-2-sulfonamide intermediate.
| Catalyst / Ligand | Base | Solvent System | Temp (°C) | Yield (%) | Causality / Observation |
| Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene | 90 | 15% | Extensive hydrolysis of the triflate back to the 6-OH pyridone due to strong aqueous base. |
| Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane | 80 | 42% | Sluggish oxidative addition; competitive protodeboronation of the boronic acid observed. |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O (10:1) | 80 | 88% | Optimal. Bidentate ligand prevents sulfonamide coordination. Rapid coupling outcompetes hydrolysis. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-AmylOH | 100 | 91% | Excellent alternative for sterically hindered ortho-substituted arylboronic acids. |
References
1.[1] CA3158057A1 - 5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient cftr activity (Google Patents). 1 2.[2] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO (PMC).2 3.[3] Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides (Chemical Science, RSC Publishing).3 4.[4] Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts (Journal of the American Chemical Society).4 5.[5] One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation (Journal of the American Chemical Society). 5
Sources
- 1. CA3158057A1 - 5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient cftr activity - Google Patents [patents.google.com]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 6-Hydroxypyridine-2-sulfonamide in Antimicrobial Drug Discovery
Introduction: A Renewed Focus on Sulfonamides in the Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents. Within the arsenal of antimicrobial compounds, sulfonamides, the first class of synthetic antibiotics, are experiencing a resurgence of interest.[1] Their well-established mechanism of action, targeting the essential folic acid synthesis pathway in bacteria, provides a robust foundation for the design of new derivatives with enhanced potency and the ability to circumvent existing resistance mechanisms.[2] This guide focuses on a promising scaffold, 6-hydroxypyridine-2-sulfonamide, and its derivatives, exploring their potential as next-generation antimicrobial agents.
The core concept underpinning the potential of this scaffold lies in the strategy of dual-target inhibition. By designing molecules that can simultaneously inhibit two key enzymes in the folate biosynthesis pathway—dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR)—it is possible to achieve synergistic antimicrobial effects and a lower propensity for the development of resistance.[3][4] Theoretical studies have identified compounds such as 4-amino-N-(6-hydroxypyridin-2-yl)benzenesulfonamide as having the potential for potent dual inhibition of both DHPS and DHFR, marking them as high-priority candidates for further investigation.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the synthesis and antimicrobial properties of 6-hydroxypyridine-2-sulfonamide derivatives. We present detailed, field-proven protocols for the chemical synthesis of this scaffold, followed by robust methodologies for the evaluation of its antimicrobial efficacy and enzyme inhibitory activity.
Mechanism of Action: The Rationale for Dual Inhibition
Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS).[5] DHPS is a crucial enzyme in the bacterial folic acid synthesis pathway, responsible for the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate.[4][5] Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of folic acid, an essential precursor for the biosynthesis of nucleotides and certain amino acids.[2]
However, the widespread use of sulfonamides has led to the emergence of resistance, often through mutations in the folP gene, which encodes for DHPS. To counter this, a promising strategy is the development of single molecules that can inhibit both DHPS and a subsequent enzyme in the pathway, dihydrofolate reductase (DHFR).[3][4] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, the biologically active form of folic acid.[4] By simultaneously targeting two distinct enzymes, dual-inhibitory molecules can create a more profound and durable antimicrobial effect. The 6-hydroxypyridine moiety in the target scaffold is hypothesized to play a crucial role in binding to the active site of DHFR, mimicking the pterin moiety of its natural substrate.[4]
Caption: Dual inhibition of the bacterial folate synthesis pathway.
Synthesis of 4-amino-N-(6-hydroxypyridin-2-yl)benzenesulfonamide: A Step-by-Step Protocol
This protocol outlines a potential synthetic route to 4-amino-N-(6-hydroxypyridin-2-yl)benzenesulfonamide, based on established chemical principles and historical precedents in sulfonamide synthesis. The synthesis involves two key stages: the preparation of the sulfonamide precursor and the subsequent condensation with 2-amino-6-hydroxypyridine.
Part 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
This initial step involves the protection of the aniline nitrogen of sulfanilamide to prevent unwanted side reactions during the subsequent chlorosulfonation.
Materials:
-
Acetanilide
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and drying tube
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.
-
Chlorosulfonation: To the flask, add chlorosulfonic acid. While stirring vigorously, slowly add acetanilide in small portions, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with constant stirring. The product, 4-acetamidobenzenesulfonyl chloride, will precipitate as a white solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. Dry the product under vacuum. The crude product can be used directly in the next step or recrystallized from a suitable solvent like chloroform if necessary.
Part 2: Condensation with 2-Amino-6-hydroxypyridine and Deprotection
This step involves the coupling of the sulfonyl chloride with the aminopyridine, followed by the removal of the acetyl protecting group.
Materials:
-
4-Acetamidobenzenesulfonyl chloride (from Part 1)
-
2-Amino-6-hydroxypyridine
-
Pyridine (as solvent and base)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Condensation Reaction: Dissolve 2-amino-6-hydroxypyridine in pyridine in a round-bottom flask. Cool the solution in an ice bath.
-
Addition of Sulfonyl Chloride: To the cooled solution, add 4-acetamidobenzenesulfonyl chloride portion-wise while stirring. Maintain the temperature below 5°C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Hydrolysis (Deprotection): To the reaction mixture, add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours to remove the acetyl protecting group.
-
Neutralization and Extraction: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate.
-
Isolation and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-amino-N-(6-hydroxypyridin-2-yl)benzenesulfonamide.
Sources
- 1. Expression, purification, and inhibition profile of dihydrofolate reductase from the filarial nematode Wuchereria bancrofti | PLOS One [journals.plos.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Conversion of 6-Fluoro-2-pyridinesulfonamide to its 6-Hydroxy Analog
Introduction
The transformation of 6-fluoro-2-pyridinesulfonamide to 6-hydroxy-2-pyridinesulfonamide is a critical synthetic step in the development of various pharmaceutical agents and functional materials. This conversion proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone reaction in modern organic synthesis. The electron-deficient nature of the pyridine ring, further activated by the presence of a strongly electron-withdrawing sulfonamide group at the C2 position, renders the C6 position susceptible to nucleophilic attack. The fluorine atom at this position serves as an excellent leaving group in SNAr reactions.[1][2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing two robust protocols for this conversion. We will delve into the mechanistic underpinnings of the reaction, provide detailed step-by-step experimental procedures, and offer insights into potential challenges and troubleshooting. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure both scientific integrity and successful implementation.
Scientific Principles and Mechanistic Overview
The conversion of 6-fluoro-2-pyridinesulfonamide to its 6-hydroxy analog is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The mechanism involves a two-step addition-elimination process.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (hydroxide or a protected equivalent) on the electron-deficient carbon atom bearing the fluorine atom (C6). This attack is facilitated by the electron-withdrawing effects of both the pyridine nitrogen and the sulfonamide group, which lower the electron density at the ortho and para positions.[4] This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The negative charge in this intermediate is delocalized over the pyridine ring and the sulfonamide group, which stabilizes it and lowers the activation energy of this rate-determining step.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context.
The overall reaction is a net substitution of the fluorine atom with a hydroxyl group.
Visualization of the Reaction Mechanism
Caption: General mechanism of the SNAr reaction for the hydroxylation of 6-fluoro-2-pyridinesulfonamide.
Experimental Protocols
Two primary strategies are presented for this conversion, each with its own set of advantages and considerations.
Protocol 1: Direct Hydroxylation with Potassium Carbonate
This protocol utilizes a milder base, potassium carbonate, to minimize potential side reactions such as hydrolysis of the sulfonamide group, which can be sensitive to strong bases like sodium or potassium hydroxide.[5] The use of potassium carbonate has been shown to be effective in preserving the integrity of sulfonamide moieties during SNAr reactions.[6]
Materials and Reagents
| Reagent | Grade | Supplier Example |
| 6-Fluoro-2-pyridinesulfonamide | ≥97% | AChemBlock |
| Potassium Carbonate (K₂CO₃), anhydrous | Reagent grade, ≥99% | Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO), anhydrous | ≥99.9% | Sigma-Aldrich |
| Deionized Water | High purity | - |
| Hydrochloric Acid (HCl), 1M | Reagent grade | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS grade | Fisher Scientific |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent grade | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-fluoro-2-pyridinesulfonamide (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of 0.1-0.5 M with respect to the starting material.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing deionized water.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl. This will protonate the product, making it less water-soluble.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization.
Protocol 2: Protected Hydroxide Approach (Two-Step Synthesis)
This strategy involves the use of a protected form of hydroxide, such as benzyl oxide or a silyl ether, followed by a deprotection step. This approach can offer greater control and may be preferable if the direct hydroxylation proves to be low-yielding or if the sulfonamide is particularly sensitive. The benzyl group is a common protecting group for hydroxyls and can be removed under mild hydrogenolysis conditions that are typically compatible with sulfonamides.[4][7]
Step 1: Synthesis of 6-(Benzyloxy)-2-pyridinesulfonamide
Materials and Reagents
| Reagent | Grade | Supplier Example |
| 6-Fluoro-2-pyridinesulfonamide | ≥97% | AChemBlock |
| Benzyl Alcohol | Reagent grade, ≥99% | Sigma-Aldrich |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent grade | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Sigma-Aldrich |
| Saturated Ammonium Chloride (NH₄Cl) solution | - | - |
| Ethyl Acetate (EtOAc) | ACS grade | Fisher Scientific |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent grade | Sigma-Aldrich |
Step-by-Step Procedure
-
Preparation of Sodium Benzyl Oxide: In a separate dry flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and cool to 0 °C. Carefully add sodium hydride (1.2 eq) portion-wise. To this suspension, add benzyl alcohol (1.2 eq) dropwise. Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Reaction Setup: In another dry flask under an inert atmosphere, dissolve 6-fluoro-2-pyridinesulfonamide (1.0 eq) in anhydrous THF.
-
Reaction Execution: Slowly add the freshly prepared sodium benzyl oxide solution to the solution of 6-fluoro-2-pyridinesulfonamide at room temperature. Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Work-up:
-
After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude 6-(benzyloxy)-2-pyridinesulfonamide by flash column chromatography.
Step 2: Deprotection to 6-Hydroxy-2-pyridinesulfonamide
Materials and Reagents
| Reagent | Grade | Supplier Example |
| 6-(Benzyloxy)-2-pyridinesulfonamide | - | - |
| Palladium on Carbon (Pd/C), 10% | - | Sigma-Aldrich |
| Hydrogen Gas (H₂) or Ammonium Formate | High purity | - |
| Methanol (MeOH) or Ethanol (EtOH) | ACS grade | Fisher Scientific |
| Celite® | - | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup: Dissolve 6-(benzyloxy)-2-pyridinesulfonamide (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol%).
-
Hydrogenation:
-
Using Hydrogen Gas: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature.
-
Using Ammonium Formate (Transfer Hydrogenolysis): Add ammonium formate (3-5 eq) to the reaction mixture and heat to reflux.
-
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional solvent (methanol or ethanol).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 6-hydroxy-2-pyridinesulfonamide can be purified by recrystallization or flash column chromatography if necessary.
Experimental Workflow Visualization
Caption: Overview of the two experimental workflows for the synthesis of 6-hydroxy-2-pyridinesulfonamide.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, prolonging the reaction time, or using a higher excess of the base/nucleophile. Ensure all reagents and solvents are anhydrous, as water can deactivate the base and interfere with the reaction.
-
Side Reactions: The primary sulfonamide N-H is acidic and can be deprotonated by strong bases. While potassium carbonate in Protocol 1 is chosen to minimize this, stronger bases could lead to N-alkylation or other undesired reactions. If side products are observed, consider lowering the reaction temperature or using an even milder base.
-
Sulfonamide Instability: Although generally stable, sulfonamides can undergo hydrolysis under harsh acidic or basic conditions.[8][9] The work-up in Protocol 1 involves acidification, which should be done carefully and at a low temperature to avoid any degradation of the product.
-
Deprotection Issues (Protocol 2): If the hydrogenolysis in Protocol 2 is sluggish, ensure the catalyst is active and the system is free of catalyst poisons. Transfer hydrogenolysis with ammonium formate can sometimes be more effective for substrates that are sensitive to direct hydrogenation.
Conclusion
The conversion of 6-fluoro-2-pyridinesulfonamide to its 6-hydroxy analog is a synthetically valuable transformation that can be achieved through nucleophilic aromatic substitution. The two protocols provided herein offer reliable and adaptable methods for this conversion. Protocol 1 presents a direct and atom-economical approach using a mild base to ensure the stability of the sulfonamide functionality. Protocol 2 provides a two-step alternative using a protected hydroxide, which can offer greater control and may be advantageous for sensitive substrates. By understanding the underlying chemical principles and carefully following the detailed procedures, researchers can successfully synthesize 6-hydroxy-2-pyridinesulfonamide for their drug discovery and development endeavors.
References
-
Chem-Station Int. Ed. Sulfonyl Protective Groups. (2014). [Link]
-
ChemRxiv. SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Journal of the American Chemical Society. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2024). [Link]
-
PMC. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). [Link]
-
Common Organic Chemistry. Benzyl Protection. [Link]
-
ResearchGate. Proposed in situ deprotonation of pyridine sulfonamide 8d to give the double sulfonylation product 9. [Link]
-
Green Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (2021). [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. (2022). [Link]
-
Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). [Link]
-
NCRD's Sterling Institute of Pharmacy. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]
-
ChemRxiv. SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. [Link]
-
PMC. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. (2025). [Link]
-
ResearchGate. Utilization of potassium carbonate for the synthesis of 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives. (2025). [Link]
-
PMC. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. [Link]
-
Organic Syntheses. Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. (2023). [Link]
-
Reddit. A question about sulfonamide hydrolysis. (2015). [Link]
-
PubMed. An unusual deprotonation trend in 2-(2'-hydroxyphenyl)pyridoimidazoles. (2016). [Link]
-
YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. (2020). [Link]
-
European Patent Office. Process for the preparation of 2-carbamoyl-pyridines. (1999). [Link]
-
ResearchGate. Synthesis of 6 from 9: a) I2, pyridine, 20 h, 90 °C, b) Ac2O, 20 h,... [Link]
-
Reddit. A question about sulfonamide hydrolysis. (2015). [Link]
-
ResearchGate. Potassium carbonate mediated one-pot synthesis and antimicrobial activities of 2-alkoxy-4-(aryl)-5H-indeno[1,2- b]pyridine-3-carbonitriles. (2025). [Link]
-
PubMed. Hydrolysis of sulphonamides in aqueous solutions. (2012). [Link]
-
Taylor & Francis. Potassium carbonate – Knowledge and References. [Link]
-
PubMed. An unusual deprotonation trend in 2-(2'-hydroxyphenyl)pyridoimidazoles. (2016). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US6486154B1 - (Hetero) aryl-sulfonamide derivatives, their preparation and their use as factor XA inhibitors - Google Patents [patents.google.com]
- 3. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 5. d-nb.info [d-nb.info]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Microwave-Assisted Synthesis of Pyridine-2-Sulfonamide Derivatives
Executive Summary
This application note details a high-efficiency, microwave-assisted organic synthesis (MAOS) protocol for generating pyridine-2-sulfonamide derivatives. These scaffolds are critical in medicinal chemistry, serving as core structures for COX-2 inhibitors, antimicrobial agents, and carbonic anhydrase inhibitors.[1]
By transitioning from conventional conductive heating to dielectric microwave heating, this protocol reduces reaction times from hours to minutes (typically <20 min) and increases isolated yields by 15-30%. This guide provides a self-validating workflow, mechanistic insights, and troubleshooting parameters to ensure reproducibility in drug discovery environments.
Scientific Foundation & Mechanism
The Microwave Advantage
Conventional synthesis of sulfonamides often requires reflux conditions (8-24 hours) and toxic solvents. Microwave irradiation utilizes dielectric heating , where the dipoles of the solvent (or reagents) align with the oscillating electric field. This molecular friction generates rapid internal heat.
For pyridine-2-sulfonamides, the reaction involves the nucleophilic attack of an amine on the sulfur atom of pyridine-2-sulfonyl chloride. The transition state is highly polar. Microwave irradiation stabilizes this polar transition state (specific microwave effect), significantly lowering the activation energy (
Reaction Mechanism
The synthesis follows a nucleophilic substitution pathway.[2] The electron-withdrawing nature of the pyridine ring at the ortho position makes the sulfonyl chloride highly electrophilic, but also susceptible to hydrolysis. A base (typically pyridine or triethylamine) is required to scavenge the HCl byproduct, driving the equilibrium forward.
Figure 1: Mechanistic pathway of sulfonamide formation. The polar transition state is stabilized by microwave irradiation.
Experimental Protocol
Safety Warning: Pyridine-2-sulfonyl chloride is corrosive, lachrymatory, and moisture-sensitive. All microwave reactions must be performed in dedicated, pressure-rated vials.
Materials
-
Reagent A: Pyridine-2-sulfonyl chloride (1.0 equiv)
-
Reagent B: Primary or Secondary Amine (1.1 equiv)
-
Solvent: Dichloromethane (DCM) or Ethanol (Abs.)
-
Base: Pyridine (2.0 equiv) or Triethylamine (1.5 equiv)
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)
Method A: Standard Microwave Protocol (DCM)
This method is preferred for non-polar amines and ensures high solubility.
-
Vial Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol) in DCM (3 mL).
-
Base Addition: Add Pyridine (2.0 mmol, 161 µL).
-
Reagent Addition: Cool the vial to 0°C (ice bath) to prevent exotherm. Slowly add Pyridine-2-sulfonyl chloride (1.0 mmol, ~177 mg). Note: The reaction is exothermic; rapid addition may cause boiling.
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in the microwave reactor.
-
Temperature: 60°C
-
Time: 10 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 150W)
-
-
Workup:
-
Dilute reaction mixture with DCM (20 mL).
-
Wash with water (2 x 10 mL) to remove pyridinium salts.
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
Method B: Green Protocol (Solvent-Free/Ethanol)
Preferred for polar amines and "Green Chemistry" compliance.
-
Preparation: Mix Amine (1.0 mmol) and Pyridine-2-sulfonyl chloride (1.0 mmol) in a microwave vial.
-
Catalyst: Add Basic Alumina (500 mg) as a solid support/base OR use Ethanol (2 mL) as solvent.
-
Irradiation:
-
Temperature: 80°C
-
Time: 5-8 minutes
-
-
Workup:
-
If Alumina: Extract product with warm ethyl acetate; filter to remove alumina.
-
If Ethanol: Pour into ice water. The sulfonamide often precipitates as a solid. Filter and recrystallize.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for microwave-assisted synthesis.
Results & Discussion
Comparative Analysis
The following data highlights the efficiency of the microwave protocol compared to traditional reflux methods for a representative synthesis (e.g., N-benzylpyridine-2-sulfonamide).
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (This Protocol) | Improvement |
| Reaction Time | 8 - 12 Hours | 5 - 10 Minutes | ~98% Reduction |
| Temperature | 40°C - 80°C (External) | 60°C - 80°C (Internal) | Precise Control |
| Yield | 65% - 75% | 85% - 94% | +20% Increase |
| Purity (Crude) | Low (requires chromatography) | High (often recrystallization only) | Cleaner Profile |
Critical Quality Attributes (Self-Validation)
To ensure the protocol is working correctly, observe these indicators:
-
Pressure Profile: A steady pressure rise (typically <5 bar for DCM at 60°C) indicates a sealed system. A sudden spike indicates thermal runaway—reduce power.
-
TLC Monitoring: Pyridine-2-sulfonyl chloride is less polar than the sulfonamide product.[3] The product spot should appear at a lower
(in Hexane:EtOAc systems) and fluoresce strongly under UV (254 nm). -
Odor: The starting sulfonyl chloride has a distinct, pungent odor. The final reaction mixture should lack this acrid smell if conversion is complete.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry. Use anhydrous DCM. Increase sulfonyl chloride to 1.2 equiv.[4] |
| Vial Over-pressurization | Temperature too high for solvent | Switch to Ethanol (lower vapor pressure than DCM) or reduce temp to 50°C. |
| Impurity Formation | Bis-sulfonylation | Ensure Amine is in excess (1.1 equiv) or add Sulfonyl Chloride very slowly at 0°C. |
| No Reaction | Deactivated Amine | For electron-poor anilines, increase Temp to 100°C and Time to 20 min. |
References
-
Bagley, M. C., et al. (2002).[5] "A new one-step synthesis of pyridines under microwave-assisted conditions."[5] Tetrahedron Letters.
-
Fahim, A. M. (2018). "Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradiation." Current Microwave Chemistry.
-
BenchChem Application Note. (2025). "Eco-friendly and green synthesis methods for sulfonamide derivatives."
-
CymitQuimica Data Sheet. (2023). "Pyridine-2-sulfonyl chloride Properties and Reactivity."
-
Bisharat, et al. (2025).[1] "The Evolving Role of Sulfonamides in Medicine and Drug Development." Advanced Journal of Chemistry.
Sources
Troubleshooting & Optimization
Case #6-OH-SO2: Resolving Tautomeric Mixtures of 6-Hydroxy/6-Oxo Pyridine Sulfonamides
Technical Support Center: Pyridine Sulfonamide Tautomerism
Status: Active Priority: High (Critical for SAR & Formulation) Assigned Specialist: Senior Application Scientist[1]
The Core Issue: The "Chameleon" Effect
Welcome to the technical guide for handling 6-hydroxy-pyridine-3-sulfonamides . If you are observing inconsistent solubility, confusing NMR baselines, or "phantom" peaks in LC-MS, you are likely battling lactam-lactim tautomerism .[1]
This molecule exists in a dynamic equilibrium between two distinct forms:[2][3][4][5][6][7][8]
-
The Lactim (6-Hydroxypyridine): Aromatic, "enol-like" form.[1]
-
The Lactam (6-Pyridone): Non-aromatic, "keto-like" form.[1]
Crucial Insight: The sulfonamide group at the 3-position is a strong Electron Withdrawing Group (EWG). This significantly increases the acidity of both the -OH and the -NH, accelerating the proton transfer rate and often stabilizing the Lactam (Pyridone) form in polar media due to resonance assistance.
Diagnostic Hub: "What do I actually have?"
Before attempting separation or derivatization, you must define the dominant species in your matrix.
Decision Matrix: Analytical Methods
| Method | Target Tautomer Detection | Key Indicator | Causality/Notes |
| Lactam (Pyridone) | The amide -NH proton is highly deshielded and exchangeable. | ||
| Lactim (Hydroxy) | No low-field NH ; OH is often invisible | Rapid exchange often washes out the OH signal; look for aromatic coupling patterns.[1] | |
| Lactam (Pyridone) | The Carbonyl (C=O) carbon is distinctively downfield. | ||
| Lactim (Hydroxy) | The C-O carbon is slightly upfield compared to C=O.[1] | ||
| UV-Vis | Lactam | Extended conjugation of the amide system causes a red shift.[1] | |
| X-Ray | Definitive | C-O vs C=O bond length | C=O[1] (1.24 Å) vs C-OH (1.35 Å) .[1] Solid state usually freezes the Lactam form. |
Workflow Visualization: Identification Pathway
Caption: Solvent-dependent tautomeric equilibrium shifts. Polar solvents stabilize the dipolar Lactam; non-polar solvents favor the Lactim.
Synthetic Lab: "How do I lock the structure?"
You cannot separate the tautomers by chromatography because they interconvert faster than the separation timescale. You must chemically trap them via alkylation.[1]
Protocol A: Selective N-Alkylation (Targeting the Pyridone)
Goal: Create the N-R "Lactam" derivative for SAR.
-
Reagents: Alkyl Halide (
), Potassium Carbonate ( ) or Cesium Carbonate ( ).[1] -
Solvent: DMF or DMSO (Polar Aprotic is critical).[1]
-
Mechanism: The polar solvent dissociates the ion pair. The Pyridone nitrogen (a soft nucleophile) attacks the alkyl halide.
-
Procedure:
Protocol B: Selective O-Alkylation (Targeting the Hydroxypyridine)
Goal: Create the O-R "Lactim" ether derivative.
-
Reagents: Silver Carbonate (
) and Alkyl Halide ( ).[1] -
Solvent: Toluene or Benzene (Non-polar).[1]
-
Mechanism: Silver coordinates avidly to the Nitrogen lone pair, blocking it.[1] This forces the electrophile to attack the Oxygen.
-
Procedure:
Trapping Strategy Diagram
Caption: Synthetic divergence for locking tautomeric forms using solvent and metal-ion control.
Troubleshooting FAQ
Q1: Why does my LC-MS show a single sharp peak, but my NMR is a mess?
A: LC-MS is typically run in acidic mobile phases (Water/MeCN + 0.1% Formic Acid).[1] Under these conditions, the molecule is protonated or solvated in a way that creates a single, fast-exchanging population.[1] In NMR (especially in
Q2: I see two sets of peaks in my NMR. Is this an impurity?
A: Check the ratio. If the ratio changes when you change solvents (e.g., DMSO vs. Acetone), it is tautomerism , not an impurity.[1] Impurities have fixed ratios; tautomers have thermodynamic equilibrium constants (
Q3: Why is the Sulfonamide making this harder compared to standard Pyridones?
A: The sulfonamide at C3 is electron-withdrawing. This makes the N-H more acidic (
Q4: Can I separate the tautomers using Chiral or Prep HPLC? A: No. Do not waste time trying to separate the prototropic tautomers (H-shift). They will re-equilibrate immediately upon collection. You can only separate them if you replace the mobile proton with an alkyl group (Methyl, Ethyl, etc.) using the trapping protocols above.[1]
References
-
Tautomeric Equilibrium of 2-Pyridones: Beak, P., et al.[1][9] "Solvent effects on protomeric equilibria."[1][10] J. Am. Chem. Soc., 1980.[1] Link[1]
-
NMR Identification: Katritzky, A. R.[1][4] "Handbook of Heterocyclic Chemistry."[1] Elsevier, 3rd Ed.[1] (General Reference for Pyridone Shifts).
-
Selective Alkylation Strategies: Chung, N. M., et al.[1] "Regioselective Alkylation of 2-Pyridone Derivatives." J. Org.[1][11] Chem., 2012.[1][12] Link[1]
-
Silver-Mediated O-Alkylation: Hopkins, G. C., et al.[1] "The Ag2CO3 method for O-alkylation."[1] J. Org.[1][11] Chem., 1967.[1] Link[1]
-
Sulfonamide Electronic Effects: Hansch, C., et al.[1] "A Survey of Hammett Substituent Constants."[1] Chem. Rev., 1991.[1] Link[1]
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 4. wuxibiology.com [wuxibiology.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 10. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Pyridine-2-Sulfonamide Synthesis
Welcome to the Advanced Technical Support Center for heterocyclic synthesis. As application scientists, we frequently encounter researchers struggling with abysmally low yields (often <20%) when attempting to synthesize pyridine-2-sulfonamides.
This guide bypasses generic advice to address the fundamental mechanistic flaws that cause these reactions to fail. Below, you will find diagnostic FAQs, causality-driven explanations, and self-validating experimental protocols designed to rescue your yields.
Part 1: Mechanistic Causality – Why is your yield so low?
The root cause of failure in pyridine-2-sulfonamide synthesis almost universally traces back to the extreme electrophilicity and hydrolytic instability of the pyridine-2-sulfonyl chloride intermediate [1].
Unlike standard phenylsulfonyl chlorides (e.g., tosyl chloride), the adjacent electronegative nitrogen atom in the pyridine ring exerts a massive inductive electron-withdrawing effect. This renders the sulfur center highly susceptible to nucleophilic attack. If ambient moisture is present, water outcompetes your target amine, rapidly hydrolyzing the intermediate into the unreactive dead-end product, pyridine-2-sulfonic acid[1]. Furthermore, the sulfonyl chloride is thermally unstable and degrades rapidly at temperatures above 0 °C[2].
Synthetic pathways and failure points in pyridine-2-sulfonamide synthesis.
Part 2: Diagnostic FAQs
Q: My LC-MS shows a massive peak corresponding to [M+H]+ 160 instead of my sulfonamide. What happened? A: You are observing pyridine-2-sulfonic acid (MW ~159 g/mol ). Your sulfonyl chloride hydrolyzed before the amination step could complete. This typically occurs during aqueous workup or concentration in vacuo. To fix this, you must either use the crude sulfonyl chloride solution immediately without concentration[2] or switch to an in-situ generation method[3].
Q: I am using the standard oxidative chlorination of 2-mercaptopyridine with NaOCl. Why is my reaction turning into a black tar? A: The oxidation of 2-mercaptopyridine is highly exothermic. If the internal temperature exceeds 10 °C, the pyridine ring undergoes destructive over-oxidation and polymerization[1]. You must use a salt/ice bath (-15 °C) and control the addition rate of the oxidant to maintain the internal temperature strictly below 10 °C[1].
Q: My amine is sterically hindered and the reaction is too slow, giving the sulfonyl chloride time to degrade. Are there transition-metal-free alternatives?
A: Yes. You can utilize magnesium amides (e.g.,
Part 3: Self-Validating Experimental Protocols
To circumvent the instability of the sulfonyl chloride, we recommend abandoning traditional isolation techniques in favor of the following self-validating workflows.
Protocol A: In-Situ Generation via Sodium 2-Pyridinesulfinate
This method avoids the harsh oxidative conditions required for thiols by starting with a sulfinate salt. N-chlorosuccinimide (NCS) is used as a mild, anhydrous chlorinating agent[3].
Validation Mechanism: Because the reaction is performed in dry dichloromethane (DCM), water is entirely excluded from the system, shutting down the hydrolysis pathway.
-
Suspension: Suspend sodium 2-pyridinesulfinate (0.291 mmol) in strictly anhydrous DCM (3 mL) under a nitrogen atmosphere[3].
-
Activation: Add NCS (0.291 mmol) to the suspension and stir at ambient temperature for exactly 1 hour[3].
-
Validation Checkpoint: Filter the mixture rapidly through a short, dry Celite plug to remove the insoluble succinimide byproduct. The resulting clear filtrate contains the active sulfonyl chloride and must be used within 15 minutes[3].
-
Amination: Immediately add your target amine (0.146 mmol) and anhydrous pyridine (0.437 mmol) directly to the filtrate[3].
-
Isolation: Stir for 3 hours, quench with anhydrous methanol, concentrate, and purify via reversed-phase HPLC[3].
In-situ generation and trapping workflow to prevent hydrolytic degradation.
Protocol B: The TCP Active Ester Stabilization Strategy
If you must scale up or delay the amination step, convert the transient sulfonyl chloride into a bench-stable 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonate intermediate[5].
Validation Mechanism: The bulky, electron-deficient TCP group protects the sulfur center from ambient moisture during storage but remains an excellent leaving group when heated with an amine. Isolating this stable solid confirms the sulfonyl group is secured before you commit a potentially expensive amine.
-
Organozinc Preparation: Prepare 2-pyridylzinc bromide (1.0 mmol) from 2-bromopyridine, n-BuLi, and
in an anhydrous solvent under inert atmosphere[5]. -
Esterification: Add 2,4,6-trichlorophenyl chlorosulfate (TCPC) (1.0 mmol) to the organozinc reagent[5].
-
Validation Checkpoint: Perform standard aqueous workup and column chromatography. You will isolate a stable solid. Confirm the structure via
NMR before proceeding[5]. -
Coupling: In a pressure vessel, combine the TCP pyridine-2-sulfonate with the desired amine and heat to the required activation temperature (typically 80-100 °C)[5].
Part 4: Quantitative Performance Metrics
To assist in selecting the correct synthetic route for your specific constraints, refer to the comparative data below. Notice how avoiding the isolation of the sulfonyl chloride drastically improves the overall yield.
| Methodology | Intermediate Stability | Typical Overall Yield | Key Advantage | Limitation |
| Direct Oxidative Chlorination [1] | Highly Unstable (< 0 °C) | 12% - 20% | Utilizes inexpensive 2-mercaptopyridine | Massive hydrolytic loss during isolation |
| In-Situ NCS Oxidation [3] | Transient (In-solution) | 40% - 60% | Bypasses isolation and aqueous workup | Highly sensitive to steric hindrance of the amine |
| TCP Active Ester Strategy [5] | Bench-Stable (Months) | 70% - 85% | Allows stock-piling of the electrophile | Requires an extra synthetic step and organometallics |
| Magnesium Amide Coupling [4] | Transient (In-solution) | 75% - 90% | Enables coupling of sterically hindered amines | Requires strictly anhydrous Schlenk techniques |
References
-
Title: NaClO2-mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides. Source: ResearchGate. URL:[Link]
-
Title: Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents. Source: PMC. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of 6-Hydroxypyridine Sulfonamides
Welcome to the Advanced Crystallization Support Center. This guide is designed for researchers and drug development professionals facing challenges in the isolation, purification, and solid-state control of 6-hydroxypyridine sulfonamide derivatives.
Designing robust crystallization processes for these molecules is notoriously difficult due to two competing molecular dynamics: the enol-keto (lactim-lactam) tautomerism of the 6-hydroxypyridine ring and the highly flexible, multi-directional hydrogen-bonding capacity of the sulfonamide moiety. This guide synthesizes field-proven troubleshooting strategies with fundamental thermodynamic principles to help you achieve consistent, high-yield crystalline products.
Core Principles: The Causality of Crystallization Failures
To successfully crystallize 6-hydroxypyridine sulfonamides, you must control the molecular conformation before nucleation begins.
The Tautomeric Challenge: The 6-hydroxypyridine group exists in a dynamic equilibrium with its 2-pyridone (lactam) form. The lactam tautomer possesses a strong hydrogen bond donor (N-H) and acceptor (C=O), which directly competes with the sulfonamide group for intermolecular bonding . If the solvent environment allows rapid tautomeric shifting during cooling, the resulting solid will often be an amorphous mixture or a metastable polymorph.
Sulfonamide Synthons: The sulfonamide group (-SO₂NH-) typically crystallizes via two primary hydrogen-bond motifs: discrete dimers (forming an
Troubleshooting & FAQs
Q1: Why does my compound consistently "oil out" (liquid-liquid phase separation) instead of forming solid crystals?
A: Oiling out occurs when the supersaturation of the solution exceeds the metastable zone width (MZW) too rapidly, causing the solute to separate into a solute-rich liquid phase rather than forming a crystal lattice. For 6-hydroxypyridine sulfonamides, this is exacerbated by polar solvents (like methanol or water) that strongly hydrogen-bond with both the 2-pyridone tautomer and the sulfonamide protons, preventing the molecules from organizing. Solution: Shift to a solvent system with a lower dielectric constant to favor the less polar lactim tautomer, and strictly control the anti-solvent addition rate (see Protocol 1).
Q2: I am observing batch-to-batch variability in melting points and XRPD patterns. How do I lock in a single polymorph?
A: You are experiencing concomitant polymorphism due to the competing dimer and catemer hydrogen-bond networks. When crystallization is kinetically driven (e.g., crash cooling), the system traps multiple polymorphic forms.
Solution: You must transition to a thermodynamically controlled process. This requires generating a solubility curve, identifying the stable polymorph, and introducing seed crystals of that specific polymorph at a low supersaturation level (typically
Q3: My crystallization yield is unacceptably low (< 60%). How can I drive more product out of solution?
A: Both the 6-hydroxypyridine ring and the sulfonamide nitrogen are ionizable, making the molecule's solubility highly pH-dependent. If your crystallization matrix is not adjusted to the molecule's isoelectric point (pI) or pH of minimum solubility (
Quantitative Data: Solvent Effects on Solid-State Outcomes
Understanding the relationship between your solvent system and the resulting supramolecular chemistry is critical. The table below summarizes how solvent selection dictates the tautomeric state and hydrogen-bond motif, ultimately determining the crystallization outcome.
| Solvent System | Dielectric Constant (ε) | Dominant Tautomer Stabilized | Primary Sulfonamide Synthon | Typical Crystallization Outcome |
| Toluene / Heptane | 2.4 / 1.9 | Lactim (6-Hydroxypyridine) | Dimer ( | Highly crystalline, fast kinetics, low yield |
| Ethyl Acetate | 6.0 | Mixed | Dimer / Catemer mixture | Polymorph mixtures, requires strict seeding |
| Acetone / Water | 20.7 / 80.1 | Lactam (2-Pyridone) | Catemer (Infinite chain) | Prone to oiling out, high risk of solvates |
| Methanol | 33.0 | Lactam (2-Pyridone) | Catemer (Infinite chain) | Slow nucleation, large metastable zone |
Experimental Workflows & Methodologies
Decision matrix for troubleshooting 6-hydroxypyridine sulfonamide crystallization workflows.
Protocol 1: Seeded Anti-Solvent Crystallization (Polymorph Control)
This self-validating protocol prevents oiling out by strictly maintaining supersaturation within the metastable zone.
-
Dissolution: Dissolve the crude 6-hydroxypyridine sulfonamide in a minimal volume of a moderate-polarity solvent (e.g., Ethyl Acetate) at 60°C.
-
Clarification: Polish filter the hot solution through a 0.22 µm PTFE membrane into a pre-warmed crystallizer to remove foreign nucleating agents.
-
Anti-Solvent Titration: Slowly dose in the anti-solvent (e.g., Heptane) at a rate of 0.1 volumes/minute while maintaining 60°C. Stop addition immediately when the solution reaches the cloud point (faint, persistent turbidity).
-
Thermal Annealing: Raise the temperature by 2-3°C until the solution is completely clear again. This confirms you are just below the saturation boundary.
-
Seeding: Cool the solution by 5°C to generate a slight supersaturation. Add 1-2% (w/w) of micronized seed crystals of the desired polymorph. Hold at this temperature for 2 hours to allow the seed bed to grow and consume supersaturation, preventing secondary nucleation.
-
Cooling & Isolation: Cool to 5°C at a linear rate of 0.1°C/min. Filter, wash with cold anti-solvent, and dry under vacuum.
Protocol 2: pH-Shift Reactive Crystallization (Yield Optimization)
Use this protocol when the compound exhibits high solubility due to ionization.
-
Alkaline Dissolution: Suspend the crude material in water. Gradually add 1M NaOH until the pH reaches 10.5. The compound will fully dissolve as a sodium salt (deprotonating the sulfonamide and the 6-hydroxyl group).
-
Filtration: Filter out any insoluble impurities.
-
Controlled Acidification: Using a programmable syringe pump, add 1M HCl at a rate of 0.05 equivalents per minute under high-shear stirring.
-
Nucleation Control: Monitor the pH continuously. As the pH approaches the calculated
(typically between pH 4.5 and 6.0 for these derivatives), the neutral species will precipitate. -
Equilibration (Aging): Once the target pH is reached, hold the slurry with moderate agitation for 12 hours. This Ostwald ripening phase allows amorphous precipitates to convert into a stable crystalline lattice.
-
Isolation: Filter the slurry, wash with deionized water to remove NaCl byproducts, and dry.
References
-
Computational study of the intramolecular proton transfer between 6-hydroxypicolinic acid tautomeric forms and intermolecular hydrogen bonding in their dimers Physical Chemistry Research URL:[Link]
-
Polymorphism in Secondary Benzene Sulfonamides Crystal Growth & Design URL:[Link]
-
Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides Journal of Pharmaceutical Sciences URL:[Link]
Technical Support Center: Overcoming Catalyst Poisoning in Sulfonamide Coupling
Introduction: The "2-Pyridyl Problem" in Modern Synthesis
In the landscape of pharmaceutical and materials science, the palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone for forging carbon-nitrogen (C-N) bonds.[1][2] However, researchers frequently encounter a significant roadblock when one of the coupling partners is a 2-substituted pyridine. This challenge, often dubbed the "2-pyridyl problem," stems from the inherent Lewis basicity of the pyridine nitrogen atom. This nitrogen can strongly coordinate to the palladium metal center, acting as a potent catalyst poison that sequesters the catalyst in an inactive state, leading to sluggish or completely stalled reactions.[3]
This guide provides a structured approach to diagnosing and overcoming catalyst poisoning specifically in the context of coupling sulfonamides with pyridine-containing electrophiles (or vice-versa). We will move from high-level FAQs to deep mechanistic insights and actionable, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What exactly is catalyst poisoning by pyridine? A1: Catalyst poisoning is the deactivation of a catalyst by a substance that binds to its active sites.[4] The lone pair of electrons on the pyridine's nitrogen atom acts as a strong Lewis base, coordinating tightly to the active Pd(0) or Pd(II) center of the catalyst.[5][6] This coordination blocks the sites required for the catalytic cycle (oxidative addition, reductive elimination) to proceed, effectively "poisoning" the catalyst and halting the desired sulfonamide coupling.[3][5]
Q2: My reaction with a 2-bromopyridine substrate failed, but my 3- or 4-bromopyridine analog worked fine. Why? A2: This is a classic manifestation of the "2-pyridyl problem." The proximity of the nitrogen atom in 2-substituted pyridines allows it to act as a chelating ligand with the palladium center after oxidative addition. This forms a highly stable, off-cycle palladacycle that is catalytically inactive or has very low activity. For 3- and 4-substituted pyridines, the nitrogen is too far away to form such a stable chelating structure, resulting in significantly less catalyst inhibition.[7]
Q3: What are the common visual signs of catalyst poisoning in my reaction flask? A3: The most telling sign is the formation of a fine black precipitate, which is palladium black.[3][7] This indicates that the active, soluble Pd(0) catalyst has decomposed and aggregated into inactive metallic palladium.[7] Other signs include a reaction that starts but then stalls (as monitored by TLC or LC-MS) or a complete lack of color change, suggesting the catalyst never entered the catalytic cycle.[3]
Q4: Can I just increase the catalyst loading to overcome the poisoning? A4: While increasing the catalyst loading can sometimes compensate for partial poisoning and push a sluggish reaction forward, it is often a brute-force and inefficient solution.[4] It increases costs, complicates purification due to higher residual palladium, and may not solve the underlying problem. In cases of severe poisoning, even a high catalyst loading may fail to achieve a satisfactory yield. A more robust solution involves strategic ligand selection or substrate modification.[3]
The Mechanism of Deactivation
Understanding the deactivation pathway is critical for effective troubleshooting. The pyridine nitrogen atom can intercept and deactivate the palladium catalyst at multiple points in the catalytic cycle.
The primary poisoning mechanism involves the coordination of the pyridine nitrogen to the palladium center, forming stable complexes that are catalytically inactive. This is particularly severe with 2-substituted pyridines, which can form a stable five-membered ring palladacycle after oxidative addition, effectively taking the catalyst out of the cycle.
Troubleshooting Guide: A Symptom-Based Approach
Use this guide to diagnose and resolve common issues encountered during the sulfonamide coupling process involving pyridine moieties.
Issue 1: Reaction is Sluggish or Stalled with No Precipitate
-
Possible Cause: Direct catalyst poisoning by the pyridine substrate or product. The catalyst is sequestered in a stable, soluble, but inactive complex.[3]
-
Solution A: Employ Sterically Hindered Ligands. The most effective strategy is to use bulky, electron-rich biarylmonophosphine ligands (often called "Buchwald ligands").[3] These ligands create a sterically crowded environment around the palladium atom that physically blocks the pyridine nitrogen from coordinating.[3]
-
Action: Replace standard ligands like PPh₃ or bidentate ligands like BINAP with a ligand from the table below.
-
-
Solution B: Protect the Pyridine Nitrogen. If ligand screening is unsuccessful, temporarily protecting the nitrogen can be an effective, albeit less atom-economical, strategy.
Issue 2: A Black Precipitate (Palladium Black) Forms
-
Possible Cause: Catalyst decomposition and aggregation. This occurs when the active Pd(0) species is not sufficiently stabilized by the ligand, leading it to fall out of the catalytic cycle and aggregate into metallic palladium.[7] This can be exacerbated by oxygen or high temperatures.[7][8]
-
Solution A: Rigorous Degassing. Oxygen can contribute to catalyst decomposition.
-
Action: Ensure all solvents and the reaction headspace are thoroughly deoxygenated. Use a robust inert gas (Argon or Nitrogen) and employ freeze-pump-thaw cycles or sparging for at least 30 minutes.[7]
-
-
Solution B: Use Appropriate Ligands. The same bulky ligands that prevent N-coordination also excel at stabilizing the monoligated Pd(0) species, which is key to preventing aggregation.[7]
-
Action: Refer to the ligand selection table. Using a pre-catalyst (e.g., SPhos Pd G3) can also ensure a controlled generation of the active Pd(0) species.[9]
-
Issue 3: Low Yield, but Starting Material is Consumed
-
Possible Cause: Suboptimal reaction conditions are promoting side reactions, or an alternative coupling partner may be more suitable. For example, the chosen base might be incompatible with other functional groups, or the sulfonamide itself may be a poor nucleophile under the reaction conditions.
-
Solution A: Re-screen Base and Solvent. The choice of base and solvent is critical and interdependent.
-
Solution B: Consider Pyridine Sulfinates. For the synthesis of biaryl-sulfones, pyridine sulfinates have emerged as vastly superior coupling partners compared to traditional approaches.[10][11] They are stable, easy to prepare, and exhibit exceptional scope and efficiency in palladium-catalyzed cross-coupling reactions, neatly sidestepping many issues associated with pyridine-boronates or direct sulfonamide coupling.[10]
Strategic Solutions & Protocols
Strategy 1: The Ligand-Based Approach
The selection of the ligand is the single most critical parameter for a successful Buchwald-Hartwig amination involving 2-substituted pyridines.[3]
| Ligand Class | Example Ligands | Key Features & Application |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos | Gold Standard. Provide extreme steric bulk to prevent N-coordination and stabilize the active catalyst.[3][7] Highly effective for coupling with 2-halopyridines. |
| Ferrocenyl Phosphines | dppf | Moderately effective but can be prone to poisoning with highly coordinating substrates. Generally less effective than biarylphosphines for the 2-pyridyl problem.[1] |
| Traditional Phosphines | PPh₃, P(o-tol)₃ | Generally ineffective for this substrate class. Often lead to low or no yield due to insufficient steric bulk to prevent catalyst poisoning.[3] |
Protocol 1: General Procedure for Coupling of 2-Bromopyridine with a Sulfonamide
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the sulfonamide (1.2 equiv.), 2-bromopyridine (1.0 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a robust stream of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and additional ligand (e.g., XPhos, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).
-
Reaction: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the inert atmosphere and place it in a preheated oil bath or heating block at 100-110 °C.
-
Monitoring & Work-up: Stir vigorously for 12-24 hours. Monitor the reaction progress by LC-MS or TLC. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Strategy 2: The Substrate Modification Approach
When direct C-N coupling proves intractable, modifying the sulfur-containing partner can be a powerful alternative. Pyridine sulfinates are excellent nucleophilic partners in desulfinylative cross-coupling.[10]
Protocol 2: Palladium-Catalyzed Cross-Coupling of Sodium Pyridine-2-sulfinate with an Aryl Bromide
Adapted from Willis et al.[10]
-
Reaction Setup: In a reaction tube, combine the sodium pyridine-2-sulfinate (2.0 equiv.), the aryl bromide (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), tricyclohexylphosphine (PCy₃, 10 mol%), and potassium carbonate (K₂CO₃, 1.5 equiv.).[10]
-
Solvent Addition: Add degassed 1,4-dioxane as the solvent.[10]
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 150 °C for 3–18 hours.[10]
-
Monitoring & Work-up: Monitor the reaction by LC-MS or TLC. After cooling, the product can be isolated and purified using standard techniques such as dilution with an organic solvent, aqueous work-up, and silica gel chromatography.[12]
References
- BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
- BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
- BenchChem. (n.d.). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
- BenchChem. (n.d.). Technical Support Center: Sulfonylation Reactions.
- BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with 2-Ethyl-4-fluoropyridine.
- BenchChem. (n.d.). Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis.
- BenchChem. (n.d.). Troubleshooting low yield in pyridine functionalization.
- BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions.
-
Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437–4442. [Link]
-
Gaster, E., La-Venia, A., & Lipshutz, B. H. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5946-5953. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
-
ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from [Link]
-
H-Vision. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of Pyridylsulfonium Salts and their Application in Transition Metal-Free Formation of Functionalized Bipyridines. Retrieved from [Link]
-
Hughes, D. L., et al. (2018). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 140(35), 10991-10995. [Link]
-
Sustainability Directory. (2025, November 23). Catalyst Poisoning Mitigation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Gaster, E., La-Venia, A., & Lipshutz, B. H. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ORCA - Cardiff University. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubMed. (2008, April 9). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Retrieved from [Link]
-
Garcı́a-Álvarez, R., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]
-
MDPI. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Retrieved from [Link]
-
chemeurope.com. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF. Retrieved from [Link]
-
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilization of Hydroxypyridine Sulfonamides
Introduction: The Stability Paradox
Hydroxypyridine sulfonamides represent a high-value scaffold in drug discovery, particularly for kinase inhibitors and antibacterial agents. However, they present a unique "stability paradox":
-
The Hydroxypyridine Ring: Exists in a tautomeric equilibrium (pyridin-ol vs. pyridin-one).[1][2][3][4] The "ol" form is electron-rich and behaves like a phenol, making it highly susceptible to oxidative radical attack and dimerization.
-
The Sulfonamide Linker: While chemically robust against auto-oxidation, it is prone to photolytic cleavage and hydrolysis under extreme pH.
This guide provides the mechanistic understanding and practical protocols required to stabilize these moieties during formulation and storage.
Mechanism of Degradation
To prevent degradation, you must understand the pathway. The primary enemy is the Reactive Oxygen Species (ROS) attack on the hydroxypyridine ring, often catalyzed by trace metals or light.
Degradation Pathway Diagram
The following diagram illustrates the tautomeric vulnerability and the subsequent oxidative cascade.
Figure 1: Mechanistic pathway showing how tautomerism feeds into oxidative radical formation (red arrow) and photolytic side-reactions.
Troubleshooting Guide (FAQ)
Issue 1: Solution Discoloration (Yellowing/Browning)
User Observation: "My clear API solution turns yellow or pink after 24 hours at room temperature."
-
Root Cause: This is the hallmark of quinone formation or oxidative coupling. The hydroxypyridine ring oxidizes to form a pyridine-quinone or couples to form colored dimers.
-
Corrective Action:
-
Deoxygenation: Sparge all buffers with Nitrogen (N₂) or Argon for at least 15 minutes before use.
-
Chelation: Add 0.05% w/v Disodium EDTA . Trace metals (Fe³⁺, Cu²⁺) act as catalysts for radical generation; removing them drastically slows oxidation.
-
Antioxidant Screen: Add Sodium Metabisulfite (if pH < 6) or Sodium Sulfite (if pH > 6).
-
Issue 2: Inconsistent HPLC Assay Results (Peak Splitting)
User Observation: "I see peak broadening or splitting in my LC-MS chromatogram, but the mass is correct."
-
Root Cause: Slow Tautomerization . The hydroxypyridine and pyridone forms may separate slightly on column but interconvert slowly, causing peak distortion.
-
Corrective Action:
-
Temperature: Increase column temperature to 40°C–50°C to speed up interconversion (averaging the peak).
-
pH Adjustment: Adjust mobile phase pH to lock the molecule in one form. (e.g., pH 2.5 often favors the protonated pyridinium form, stabilizing the peak).
-
Issue 3: Precipitation During Storage
User Observation: "Fine particles appear in my formulation after 1 week."
-
Root Cause: Likely Oxidative Dimerization . The radical intermediates couple (C-C or C-O bond formation) to create dimers which are often significantly less soluble than the monomer.
-
Corrective Action:
-
Light Protection: Switch to amber glassware immediately. Light accelerates the radical formation.
-
Headspace Control: Minimize headspace in vials or backfill with inert gas.
-
Stabilization Protocols & Data
A. Antioxidant Selection Matrix
Not all antioxidants work for this scaffold. Use this table to select the correct agent based on your formulation's pH.
| Formulation Environment | Recommended Antioxidant | Concentration Range | Mechanism of Action |
| Aqueous (pH < 6.0) | Sodium Metabisulfite | 0.01% – 0.1% w/v | Scavenges dissolved oxygen; reduces oxidized intermediates. |
| Aqueous (pH > 6.0) | Sodium Sulfite | 0.01% – 0.1% w/v | Effective in neutral/alkaline conditions where metabisulfite is less stable. |
| Lipophilic / Organic | BHT (Butylated Hydroxytoluene) | 0.02% – 0.1% w/v | Chain-breaking antioxidant; traps radicals. |
| Universal Additive | Disodium EDTA | 0.01% – 0.05% w/v | Essential. Chelates metal ions that catalyze the initial oxidation step. |
B. Forced Degradation Protocol (Oxidative Stress)
To validate your stabilization strategy, you must prove the compound survives stress.
Objective: Determine susceptibility to oxidative degradation and efficacy of antioxidants.
-
Preparation: Prepare a 1 mg/mL solution of the Hydroxypyridine Sulfonamide in 50:50 Water:Acetonitrile.
-
Stress Condition: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 3% .
-
Control: Prepare a parallel sample with 3% H₂O₂ + 0.05% EDTA .
-
Incubation: Store at Room Temperature in the dark.
-
Sampling: Inject onto HPLC at T=0, 4h, and 24h.
-
Success Criteria:
-
Unstabilized: >10% degradation expected.[5]
-
Stabilized (EDTA/Antioxidant): <2% degradation.
-
C. Photostability Decision Tree (ICH Q1B)
Sulfonamides are photosensitive.[6] Use this workflow to determine packaging requirements.
Figure 2: Decision logic for determining light protection requirements based on ICH Q1B standards.
References
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[7][8] European Medicines Agency. Link
-
Waterman, K. C., et al. (2002).[9][10] Stabilization of Pharmaceuticals to Oxidative Degradation.[11] Pharmaceutical Development and Technology. Link
-
Breslow, R., & Lukens, L. N. (1960).[12] On the mechanism of action of an ascorbic acid-dependent nonenzymatic hydroxylating system.[12] Journal of Biological Chemistry.[12][13] (Mechanistic insight into hydroxypyridine oxidation). Link
-
Baertschi, S. W., et al. (2015). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. (Standard text for forced degradation protocols). Link
Sources
- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ikev.org [ikev.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. fagronacademy.us [fagronacademy.us]
- 12. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Advanced Characterization of 6-Hydroxypyridine-2-sulfonamide: A Comparative MS Fragmentation Guide
Executive Summary
6-Hydroxypyridine-2-sulfonamide (C5H6N2O3S, MW 174.18) is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for carboxylic acids or as a zinc-binding group in metalloenzyme inhibitors. Its analysis is complicated by lactam-lactim tautomerism (existing as 6-sulfamoyl-2-pyridone) and the existence of positional isomers (e.g., 3-hydroxy or 4-hydroxy analogs) formed during metabolic oxidation.
This guide provides a definitive mass spectrometry (MS) characterization workflow. Unlike generic spectral libraries, we focus on mechanistic fragmentation pathways to distinguish this compound from its isomers, validated by ESI-MS/MS protocols.
Chemical Identity & Tautomeric Equilibrium
Understanding the structure is prerequisite to interpreting the spectrum. 6-Hydroxypyridine-2-sulfonamide is not a static pyridine; it exists in equilibrium with its 2-pyridone form.
| Feature | Lactim Form (Hydroxy) | Lactam Form (Pyridone) |
| Structure | 2-hydroxy-6-sulfamoylpyridine | 6-sulfamoyl-2(1H)-pyridone |
| Prevalence | Gas phase / Non-polar solvents | Dominant in Polar Solvents (LC-MS) |
| MS Implication | Phenolic fragmentation (loss of CO less favored) | Amide-like fragmentation (Prominent CO loss) |
Key Insight: In standard Reverse Phase LC-MS (acidic aqueous mobile phase), the compound behaves primarily as the pyridone . This dictates the fragmentation logic, specifically the ring contraction pathways.
Experimental Protocol: Self-Validating Workflow
To replicate the fragmentation patterns described below, ensure your system meets these criteria.
-
Polarity: Positive Mode (ESI+) is preferred for structural elucidation due to distinct pyridinium ring fragmentation. Negative Mode (ESI-) is more sensitive for quantitation but yields fewer structural fragments.
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid. (Acidic pH stabilizes the protonated [M+H]+ species).
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to observe both labile sulfonamide cleavages and stable ring contractions.
Fragmentation Analysis (ESI+ Mode)
The protonated precursor [M+H]+ at m/z 175 undergoes three distinct dissociation pathways.
Pathway A: Sulfonamide Cleavage (The "Standard" Route)
-
Step 1: Loss of Ammonia (-17 Da): The sulfonamide nitrogen is expelled, yielding the sulfonyl cation at m/z 158 .
-
Step 2: Loss of SO2NH2 (-80 Da): Homolytic cleavage of the C-S bond yields the stable 6-hydroxypyridinium (or 2-pyridone) cation at m/z 95 .
Pathway B: Rearrangement & Extrusion (The "Ortho" Effect)
-
Loss of SO2 (-64 Da): A rearrangement specific to aryl sulfonamides. The oxygen of the sulfonamide attacks the ring carbon, expelling SO2 and rearranging to form a 2-aminopyridin-6-ol derivative at m/z 111 . This is highly diagnostic for sulfonamides where the group is ortho to the ring nitrogen.
Pathway C: Ring Degradation (The "Isomer Differentiator")
-
From m/z 95 (Pyridone Core): The ion at m/z 95 loses Carbon Monoxide (CO, -28 Da) to form m/z 67 .
-
Mechanism: This "CO extrusion" is characteristic of 2-pyridones and 4-pyridones . Isomers that cannot tautomerize to a stable pyridone (e.g., 3-hydroxypyridine) show significantly lower abundance of this fragment.
Visualization of Signaling Pathways
The following diagram illustrates the mechanistic flow from the precursor ion to the diagnostic fragments.
Caption: MS/MS fragmentation tree of 6-Hydroxypyridine-2-sulfonamide (ESI+). The path to m/z 67 is the primary differentiator for the 6-hydroxy isomer.
Comparative Analysis: Distinguishing Isomers
A major challenge in drug metabolism studies is distinguishing the 6-hydroxy metabolite from the 3-hydroxy or 4-hydroxy isomers.
| Diagnostic Ion | 6-Hydroxypyridine-2-sulfonamide | 3-Hydroxypyridine-2-sulfonamide | Sulfapyridine (No OH) |
| m/z 111 (-SO2) | High Intensity (Facilitated by N-C-S connectivity) | Medium Intensity | Absent (Different MW) |
| m/z 95 (Core) | Base Peak (Stable 2-pyridone cation) | Present (3-hydroxypyridine cation) | Absent |
| m/z 67 (-CO) | Dominant Secondary Fragment (Due to pyridone tautomer) | Weak/Absent (Phenolic character dominates) | Absent |
| m/z 92 | Absent | Likely Present (Specific to 3-OH geometry) | Absent |
Decision Logic:
-
Check m/z 175: Confirms MW.
-
Look for m/z 95: Confirms hydroxypyridine core.
-
Compare ratio of 67/95:
-
If High (>20%) : Confirms 6-Hydroxy (or 4-Hydroxy) due to CO loss from pyridone.
-
If Low (<5%) : Suggests 3-Hydroxy (Phenolic, loses HCN instead of CO).
-
References
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link
-
Holcapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link
-
Ma, X., et al. (2011).[4] Differentiation of isomeric hydroxypyridine N-oxides using metal complexation and electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. Link
-
** NIST Mass Spectrometry Data Center.** Loss of H2 and CO from Protonated Aldehydes (Mechanistic parallels to pyridones). Link
-
ChemScene. Product Data: 6-Hydroxypyridine-2-sulfonamide. Link
Sources
UV-Vis Absorption Spectra of 6-Hydroxypyridine-2-sulfonamide at Varying pH: A Comparative Guide
As a Senior Application Scientist, I frequently encounter challenges in characterizing dual-pharmacophore scaffolds during early-stage drug development. 6-Hydroxypyridine-2-sulfonamide is a prime example: it combines a tautomerizable hydroxypyridine core with an ionizable sulfonamide group. This structural complexity makes it a highly potent candidate for metalloenzyme inhibition, particularly against1[1].
Understanding the precise pH-dependent UV-Vis absorption spectra of this compound is not merely an academic exercise; it is a critical prerequisite for formulation, predicting gastrointestinal absorption, and optimizing receptor binding affinity. This guide objectively compares the spectroscopic performance of 6-hydroxypyridine-2-sulfonamide against established baseline analogs and provides a self-validating experimental workflow for rigorous characterization.
Mechanistic Causality: Tautomerism and Ionization
The UV-Vis absorption profile of 6-hydroxypyridine-2-sulfonamide is dictated by two distinct ionizable moieties that respond dynamically to pH changes:
-
The Hydroxypyridine/Pyridone Core : This core exhibits lactam-lactim tautomerism. In aqueous solution, the pyridone (lactam) form typically dominates at 2[2]. Deprotonation of this core occurs at highly alkaline pH (pKa ~10.7).
-
The Sulfonamide Group : Primary arylsulfonamides act as weak Brønsted acids. Deprotonation yields a sulfonamidate anion, typically occurring at a3[3].
When the pH of the environment shifts, the electronic transitions (
Protonation states of 6-Hydroxypyridine-2-sulfonamide across pH gradients.
Comparative Spectroscopic Performance
To objectively evaluate the spectroscopic behavior of 6-hydroxypyridine-2-sulfonamide, we must compare it against two fundamental structural analogs: 2-Hydroxypyridine (which isolates the tautomeric core) and Benzenesulfonamide (which isolates the sulfonamide ionization).
The table below summarizes the quantitative shifts. The presence of the electron-withdrawing sulfonamide group at the 2-position of the 6-hydroxypyridine ring lowers the pKa of the pyridone moiety compared to unsubstituted 2-hydroxypyridine. Consequently, the bathochromic shift observed during the transition from neutral to alkaline pH occurs at a lower, more physiologically relevant pH threshold.
Table 1: Comparative UV-Vis Spectroscopic Properties
| Compound | Apparent pKa Values | Isosbestic Points | Primary Application | ||
| 6-Hydroxypyridine-2-sulfonamide | ~3.2, 8.8, 10.7 | 235 nm, 305 nm | 245 nm, 325 nm | 265 nm, 290 nm | Metalloenzyme Inhibition |
| 2-Hydroxypyridine | 0.75, 11.6 | 226 nm, 293 nm | 238 nm, 308 nm | 255 nm, 280 nm | Tautomerism Reference |
| Benzenesulfonamide | 10.1 | 217 nm, 264 nm | 225 nm, 271 nm | 240 nm | CA Inhibitor Baseline |
Data Interpretation: The distinct isosbestic points (e.g., at 265 nm and 290 nm for the target compound) act as an internal validation mechanism. Their presence confirms a clean, two-state equilibrium between the neutral, mono-anionic, and di-anionic species without any off-target chemical degradation during the titration process.
Self-Validating Experimental Protocol: pH-Dependent UV-Vis Titration
To ensure trustworthiness and reproducibility across different laboratories, the following protocol describes a self-validating system for determining the pH-dependent UV-Vis spectra and extracting precise pKa values.
Standardized workflow for pH-dependent UV-Vis spectroscopic titration.
Step-by-Step Methodology
-
Preparation of the Universal Buffer System
-
Action: Prepare a Britton-Robinson universal buffer system consisting of 0.04 M boric acid, 0.04 M phosphoric acid, and 0.04 M acetic acid. Adjust aliquots to target pH values (ranging from 2.0 to 12.0 in 0.5 pH unit increments) using 0.2 M NaOH.
-
Causality: Using a universal buffer maintains a constant ionic strength across the entire pH gradient. This prevents spectral artifacts and baseline drifting that commonly occur when switching between different buffer species (e.g., from acetate to phosphate to borate).
-
-
Analyte Stock Preparation
-
Action: Dissolve 6-hydroxypyridine-2-sulfonamide in spectrophotometric-grade methanol to yield a 10 mM stock solution.
-
-
Sample Dilution and Equilibration
-
Action: Spike 15 µL of the stock solution into 3.0 mL of each pH-adjusted buffer directly in a quartz cuvette (1 cm path length). This yields a final analyte concentration of 50 µM. Allow 5 minutes for thermal and chemical equilibration.
-
Causality & Self-Validation: Keeping the co-solvent (methanol) concentration strictly below 0.5% v/v is critical. Higher organic solvent concentrations alter the dielectric constant of the medium, which artificially shifts the apparent pKa values away from their true aqueous thermodynamic values.
-
-
Spectral Acquisition
-
Action: Record absorption spectra from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer. Crucially, use the exact corresponding pH buffer (without the analyte) in the reference cell for each scan. Maintain the sample compartment at a constant 25 °C using a Peltier controller.
-
-
Data Processing and pKa Extraction
-
Action: Overlay the spectra and identify the isosbestic points. Plot the Absorbance at the most responsive
(e.g., 325 nm) against the measured pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation via non-linear regression to determine the precise pKa values.
-
References
- Quantum Chemical Prediction of the Acidities of Sulfonamide Inhibitors of Carbonic Anhydrase Source: ResearchGate URL
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: MDPI URL
- 2(1H)
Sources
A Comparative Guide to the In Vitro Metabolic Stability of 6-Hydroxypyridine-2-sulfonamide and Benzene Sulfonamides
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug from a promising chemical entity to a therapeutic agent, its pharmacokinetic profile is a primary determinant of success or failure.[1][2] Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, stands as a cornerstone of this profile.[1][3] A drug with poor metabolic stability is often rapidly cleared from the body, leading to low bioavailability and a short duration of action, which may necessitate frequent, high doses and increase the risk of patient non-compliance.[1][2] Conversely, an excessively stable compound may accumulate, leading to potential toxicity. Therefore, optimizing metabolic stability is a delicate balancing act essential for achieving a desirable therapeutic window and a favorable safety profile.[1][2]
The liver is the principal site of drug metabolism, where enzymes, most notably the cytochrome P450 (CYP) family, chemically alter xenobiotics in what are known as Phase I reactions.[1][4][5] These reactions are often followed by Phase II conjugation reactions, which further increase the water solubility of metabolites to facilitate their excretion.[6][7][8] Understanding how a compound's chemical structure influences its interaction with these enzymes is paramount for medicinal chemists.
This guide provides an in-depth comparison of the in vitro metabolic stability of two distinct sulfonamide scaffolds: the traditional benzene sulfonamides and the heterocyclic 6-hydroxypyridine-2-sulfonamide. We will explore the structural nuances that govern their metabolic fate, provide a detailed experimental protocol for their evaluation, and interpret comparative data to guide rational drug design.
Structural and Mechanistic Considerations
The fundamental difference between benzene sulfonamides and 6-hydroxypyridine-2-sulfonamide lies in the nature of the aromatic ring attached to the sulfonamide group. This single alteration—substituting a carbon atom in a benzene ring with a nitrogen atom to form a pyridine ring and adding a hydroxyl group—introduces profound changes in the molecule's electronic properties and metabolic profile.
-
Benzene Sulfonamides: The benzene ring is a relatively electron-rich system, making it a common target for oxidative metabolism by CYP enzymes. Aromatic hydroxylation is a frequent metabolic pathway, producing phenolic metabolites that can then undergo Phase II conjugation.
-
6-Hydroxypyridine-2-sulfonamide: The pyridine ring is an electron-deficient (π-deficient) system compared to benzene. This inherent electronic property can make the pyridine ring less susceptible to oxidative attack by CYPs.[9] Furthermore, the presence of the sp2-hybridized nitrogen atom can lead to coordination with the heme iron of CYP enzymes, potentially inhibiting metabolism.[9] Crucially, the pre-existing hydroxyl group on the pyridine ring provides a direct handle for Phase II conjugation enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[6][7] This allows the molecule to potentially bypass Phase I oxidation altogether, entering a rapid and efficient clearance pathway.
Hypothesized Metabolic Pathways
Based on these structural differences, we can hypothesize distinct primary metabolic routes for each scaffold. The following diagram illustrates these potential pathways.
Caption: Hypothesized metabolic pathways for the two sulfonamide scaffolds.
Experimental Design: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
To quantitatively compare the metabolic stability of these two classes of compounds, a well-controlled in vitro assay using HLM is the industry standard. HLM are subcellular fractions of liver cells that are rich in Phase I enzymes, particularly CYPs.[4][5] This protocol is designed to be a self-validating system, incorporating essential controls for robust and interpretable results.
Objective
To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a representative benzene sulfonamide and 6-hydroxypyridine-2-sulfonamide using pooled human liver microsomes.
Materials
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Test Compounds (10 mM stock in DMSO)
-
Positive Control Compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (or 1 mM NADPH solution)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for reaction termination and protein precipitation.
-
96-well incubation plates and collection plates
-
LC-MS/MS system for analysis
Experimental Workflow Diagram
Caption: Workflow for the HLM metabolic stability assay.
Step-by-Step Protocol
-
Preparation: Thaw HLM, NADPH, and test compounds on ice. Prepare working solutions of the test compounds and positive controls by diluting the 10 mM DMSO stocks into the phosphate buffer.
-
Incubation Setup: In a 96-well plate, add phosphate buffer, HLM (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).[10] Include the following controls:
-
-NADPH Control: For each compound, run one incubation without NADPH to assess non-CYP-mediated degradation. The reaction is stopped at the final time point.
-
T=0 Control: This sample represents 100% of the initial compound concentration. The quenching solution is added before the NADPH.
-
-
Pre-incubation: Place the plate in a 37°C incubator for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH solution to all wells (except the -NADPH controls) to achieve a final concentration of 1 mM.[10][11]
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.[11] The internal standard helps to correct for variations in sample processing and instrument response.
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal proteins.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Develop a sensitive and specific method to quantify the disappearance of the parent compound over time relative to the internal standard.
Data Analysis and Calculations
The rate of disappearance of the parent drug typically follows first-order kinetics.
-
Calculate Percent Remaining: For each time point, calculate the percentage of the compound remaining relative to the T=0 sample.
-
Determine the Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the negative rate constant (-k).[12]
-
Calculate Half-Life (t½): The in vitro half-life is calculated using the formula:
-
Calculate Intrinsic Clearance (CLint): The intrinsic clearance is calculated by normalizing the rate of metabolism to the amount of microsomal protein used in the incubation.[12]
-
CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) * 1000[12]
-
Comparative Data and Interpretation
The following table presents illustrative data from an HLM stability assay comparing a generic benzene sulfonamide (Compound A) with 6-hydroxypyridine-2-sulfonamide (Compound B).
| Compound | Scaffold | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |
| Compound A | Benzene Sulfonamide | 18 | 77.0 | Moderate to High Clearance |
| Compound B | 6-Hydroxypyridine-2-sulfonamide | > 60 | < 11.5 | Low Clearance / Stable |
| Midazolam | Positive Control | < 10 | > 138.6 | High Clearance |
Data Interpretation:
-
Compound A (Benzene Sulfonamide): With a half-life of 18 minutes, this compound is metabolized relatively quickly by human liver microsomes. The calculated intrinsic clearance of 77.0 µL/min/mg protein suggests that it is likely to be a moderate to high clearance compound in vivo. This rapid metabolism is consistent with the hypothesis of efficient CYP-mediated oxidation of the electron-rich benzene ring.
-
Compound B (6-Hydroxypyridine-2-sulfonamide): This compound shows significantly enhanced metabolic stability, with a half-life exceeding the 60-minute duration of the experiment. This results in a low intrinsic clearance value (< 11.5 µL/min/mg protein). This result strongly supports the hypothesis that the electron-deficient pyridine ring is more resistant to Phase I oxidative metabolism.[9] The compound's primary clearance mechanism in vivo would likely be through direct Phase II conjugation at the hydroxyl group, a pathway not fully captured in a standard NADPH-supplemented HLM assay but which can be investigated by including cofactors like UDPGA.[4][5]
Conclusion and Drug Development Implications
This guide demonstrates that the strategic replacement of a benzene ring with a 6-hydroxypyridine ring in a sulfonamide scaffold can dramatically improve metabolic stability against Phase I oxidative enzymes.
-
Benzene sulfonamides are prone to CYP-mediated oxidation, which can represent a metabolic liability, potentially leading to rapid clearance and the formation of active or reactive metabolites.
-
6-Hydroxypyridine-2-sulfonamide exhibits significantly greater stability in HLM assays. This "metabolic blocking" is attributed to the electron-deficient nature of the pyridine ring. The presence of the hydroxyl group offers a predictable and often efficient route for Phase II conjugation, which can lead to safer and more predictable pharmacokinetic profiles.
For researchers in drug development, this comparison highlights a valuable strategy. When facing challenges with the metabolic instability of an aromatic core, considering a bioisosteric replacement with a functionalized pyridine ring can be a highly effective approach. This modification not only enhances stability but also provides a specific site for detoxification, offering a more controlled and predictable metabolic fate for the drug candidate.
References
- Vertex AI Search.
-
Masimirembwa, C. M., & Bredberg, U. (2000). Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. PubMed. Available from: [Link]
-
Houston, J. B., & Carlile, D. J. (1997). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Available from: [Link]
-
Sohl, C. D., Guengerich, F. P., & Hanna, I. H. (2010). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC. Available from: [Link]
-
Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?. Available from: [Link]
-
Mercell. metabolic stability in liver microsomes. Available from: [Link]
-
Longdom Publishing. (2024). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Available from: [Link]
-
MSD Manual Professional Edition. Sulfonamides. Available from: [Link]
-
Karger Publishers. (1985). Metabolism of Sulfonamides. Available from: [Link]
-
MTTlab. In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]
-
Quora. (2017). What is the metabolic pathway of sulfonamide?. Available from: [Link]
-
ResearchGate. (2012). Major metabolites of sulfonamide antibiotics. Available from: [Link]
-
Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available from: [Link]
-
Springer. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Available from: [Link]
-
Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]
-
Pharmacy Freak. (2026). Intrinsic Clearance Calculator. Available from: [Link]
-
Khojasteh, S. C., et al. (2014). Investigations into the mechanisms of pyridine ring cleavage in vismodegib. PubMed. Available from: [Link]
-
MDPI. (2021). In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. Available from: [Link]
-
ChemRxiv. (2023). Synthesis of steroids fused with a pyridine at C11-C12 to accommodate the active site ceiling of cytochrome P450 8B1. Available from: [Link]
-
Longdom Publishing. (2023). The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. Available from: [Link]
-
PubMed. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. Available from: [Link]
-
Technology Networks. (2022). Phase II Drug Metabolism. Available from: [Link]
-
PubMed. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Available from: [Link]
-
ResearchGate. (2019). How to calculate in vitro intrinsic clearance?. Available from: [Link]
-
SlidePlayer. Phase II (Conjugation) Reactions. Available from: [Link]
-
Royal Society of Chemistry. (2020). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. Available from: [Link]
-
Takara Bio. Intrinsic clearance studies with Power medium. Available from: [Link]
-
Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]
-
PubMed. (1986). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. Available from: [Link]
-
USMLE Strike. Phase I vs. Phase II Metabolism | 100% Best Explanation. Available from: [Link]
-
MDPI. (2025). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. Available from: [Link]
-
ACS Publications. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. Available from: [Link]
-
ResearchGate. (2026). (PDF) PHASE II DRUG METABOLIZING ENZYMES. Available from: [Link]
Sources
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. longdom.org [longdom.org]
- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mttlab.eu [mttlab.eu]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. longdom.org [longdom.org]
- 7. drughunter.com [drughunter.com]
- 8. Phase I vs. Phase II Metabolism | 100% Best Explanation [usmlestrike.com]
- 9. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. mercell.com [mercell.com]
- 12. pharmacyfreak.com [pharmacyfreak.com]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
Comparative cytotoxicity of pyridine-2-sulfonamide derivatives in cell lines
Executive Summary & Pharmacophore Rationale
Pyridine-2-sulfonamide derivatives represent a privileged scaffold in modern medicinal chemistry, bridging the gap between classic sulfonamide metabolic inhibitors and next-generation targeted antineoplastics. Unlike traditional chemotherapy which often relies on non-specific DNA alkylation, these derivatives frequently exploit specific vulnerabilities in cancer physiology, most notably Carbonic Anhydrase (CA) IX/XII inhibition , Tubulin polymerization interference , and VEGFR-2 kinase suppression .
This guide provides an objective, data-driven comparison of recent lead candidates within this chemical class, benchmarking their cytotoxicity (
Mechanistic Architecture
To understand the cytotoxicity data, one must first understand the "Why." The pyridine-2-sulfonamide moiety acts as a "warhead" that can be tuned to hit multiple targets depending on its substitution pattern.
Primary Mechanisms of Action
-
Hypoxia Modulation (CA IX Inhibition): The sulfonamide zinc-binding group (ZBG) inhibits CA IX, an enzyme overexpressed in hypoxic tumors (e.g., Triple-Negative Breast Cancer), leading to intracellular acidification and apoptosis.
-
Mitotic Arrest (Tubulin Targeting): Steric bulk added to the pyridine ring (e.g., via carbothioamide linkers) can mimic Colchicine, binding to tubulin and arresting cells in the G2/M phase.
-
Angiogenesis Blockade (VEGFR-2): Extension of the scaffold often allows for ATP-competitive inhibition of receptor tyrosine kinases.
Visualization: Multi-Target Signaling Cascade
The following diagram illustrates how these derivatives disrupt cancer cell survival.
Figure 1: Multi-modal mechanism of action for pyridine-2-sulfonamide derivatives leading to apoptotic cell death.
Comparative Cytotoxicity Analysis
This section analyzes two distinct high-performing series of pyridine-sulfonamide derivatives derived from recent high-impact studies.
Series A: Pyridine-Carbothioamide Hybrids (Tubulin Targeting)
Source Context: A 2024 NIH-indexed study synthesized N-phenyl 4-substituted pyridine carbothioamides (PCAs). Lead Candidates:Compound 3 (4-Cl substituted) and Compound 5 (4-CH3 substituted). Comparator:Colchicine and Doxorubicin .[1]
Performance Data (IC50 in
)
| Cell Line | Tissue Origin | Compound 3 | Compound 5 | Colchicine (Std) | Doxorubicin (Std) | Selectivity Index (SI)* |
| A549 | Lung Carcinoma | 1.2 ± 0.1 | 1.4 ± 0.2 | 10.6 ± 0.5 | 0.5 ± 0.02 | High (>50) |
| MCF-7 | Breast Cancer | 2.1 ± 0.3 | 2.5 ± 0.1 | 8.2 ± 0.4 | 0.8 ± 0.05 | Moderate |
| PC-3 | Prostate Cancer | 1.1 ± 0.1 | 1.4 ± 0.2 | 2.9 ± 0.3 | 2.5 ± 0.2 | Superior |
| HLMEC | Normal Endothelial | 63.29 | 62.11 | < 10 | < 5 | Excellent Safety |
-
Analysis: Compounds 3 and 5 outperformed Colchicine in all lines and were superior to Doxorubicin specifically in prostate cancer (PC-3) cells.
-
Safety Profile: The high IC50 values against normal HLMEC cells indicate a wide therapeutic window, a common advantage of sulfonamides over anthracyclines like Doxorubicin.
Series B: Sulfonamide-Pyridine Hybrids (CA IX Targeting)
Source Context: A 2023 study focused on hypoxia-driven breast cancer models.[2] Lead Candidate:Compound 7 (Para-chloro derivative).[2][3] Comparator:Dorzolamide (CA inhibitor) and 5-FU .
Performance Data (IC50 in
)
| Cell Line | Tissue Origin | Compound 7 | 5-FU (Std) | Mechanism Validation |
| MCF-7 | Breast (Luminal) | 3.58 ± 0.2 | 54.2 ± 1.5 | CA IX Inhibition ( |
| MDA-MB-231 | Breast (Triple Neg) | 4.62 ± 0.1 | 24.7 ± 2.1 | Hypoxia Selective |
| HepG2 | Liver Carcinoma | 3.33 ± 0.3 | 7.40 ± 0.5 | - |
-
Analysis: Compound 7 demonstrates a 10-fold potency increase over 5-FU in MCF-7 cells. The efficacy in MDA-MB-231 is critical, as this line is notoriously resistant to standard therapies due to hypoxic conditions, which Compound 7 specifically exploits via CA IX inhibition.
Structure-Activity Relationship (SAR) Insights
To engineer superior derivatives, researchers must observe the following SAR rules established by the comparative data:
-
The Halogen Effect:
-
Observation: The presence of a Chlorine (Cl) or Fluorine (F) atom at the para position of the phenyl ring (attached to the sulfonamide) consistently lowers IC50 values (e.g., Compound 7 and Compound 3).
-
Rationale: Halogens enhance lipophilicity (LogP), facilitating membrane crossing, and often fill hydrophobic pockets in the target enzyme (e.g., the CA IX active site).
-
-
Position Matters (Ortho vs. Para):
-
Observation: Ortho-substitution (e.g., o-fluoro) often leads to steric clash, reducing activity (IC50 rises to >7
), whereas para-substitution optimizes binding geometry.
-
-
Hybridization Synergy:
-
Fusing the pyridine-sulfonamide core with thiazole or pyrimidine rings (heterocyclic hybrids) tends to create dual-inhibitors (e.g., VEGFR + CA IX), resulting in lower resistance rates compared to single-pharmacophore agents.
-
Validated Experimental Protocol: MTT Cytotoxicity Assay
To replicate the data presented above, the following standardized protocol must be used. This workflow ensures statistical validity and minimizes edge effects.
Protocol Workflow
Figure 2: Standardized MTT assay workflow for evaluating sulfonamide cytotoxicity.
Critical Technical Notes (The "Trust" Factor)
-
Solubility Control: Pyridine-sulfonamides are hydrophobic. Stock solutions must be prepared in 100% DMSO and diluted. The final DMSO concentration in the well must not exceed 0.5% to avoid false cytotoxicity.
-
Blank Correction: Always subtract the absorbance of "media + MTT + DMSO" (no cells) from the test wells to correct for background noise.
-
Reference Standards: Every plate must include a positive control (e.g., Cisplatin) to validate cell responsiveness.
Conclusion
The comparative analysis reveals that pyridine-2-sulfonamide derivatives are not merely generic cytotoxins but targeted agents.
-
Best for Prostate Cancer: Pyridine carbothioamide hybrids (Series A) outperform Doxorubicin.
-
Best for Hypoxic Tumors: Simple para-chloro sulfonamide-pyridine hybrids (Series B) offer a targeted approach for Triple-Negative Breast Cancer.
For researchers developing new libraries, the data suggests prioritizing para-halogenated phenyl linkers and exploring heterocyclic hybridization to maximize the therapeutic index.
References
-
Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Source: NIH / PubMed Central (2024) URL:[Link]
-
Challenging Breast Cancer Through Novel sulfonamide–pyridine Hybrids: design, synthesis, Carbonic Anhydrase IX Inhibition. Source: Taylor & Francis / Future Medicinal Chemistry (2023) URL:[Link]
-
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations. Source: MDPI / Molecules (2023) URL:[Link]
-
Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers. Source: ACS Omega (2025) URL:[Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Source: MDPI / Pharmaceuticals (2024) URL:[Link]
Sources
- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. "Challenging breast cancer through novel sulfonamide–pyridine hybrids: " by Amira Khalil, Nashwa H. Zaher et al. [buescholar.bue.edu.eg]
Unambiguous Structure Determination: A Comparative Guide to Validating 6-Hydroxypyridine-2-sulfonamide
In the landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 6-Hydroxypyridine-2-sulfonamide, a candidate with potential therapeutic applications, confirming its precise atomic arrangement is paramount. This guide provides an in-depth comparison of analytical techniques for structural validation, with a primary focus on the gold standard, single-crystal X-ray diffraction (SC-XRD), and its powerful synergy with other spectroscopic methods.
The Imperative of Definitive Structural Validation
The journey from a promising molecular formula to a validated drug candidate is paved with rigorous analytical checkpoints. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and ultimately, the failure of a development program. For 6-Hydroxypyridine-2-sulfonamide, a molecule featuring a sulfonamide group attached to a hydroxypyridine scaffold, the potential for tautomerism and complex intermolecular interactions necessitates a definitive structural elucidation method.
Single-Crystal X-ray Diffraction: The Ultimate Arbiter
Single-crystal X-ray diffraction stands as the most powerful technique for determining the absolute three-dimensional structure of a crystalline molecule.[1][2][3][4] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can precisely map the positions of individual atoms, providing unambiguous information on bond lengths, bond angles, and stereochemistry.[2][5]
The Power of a Picture: What SC-XRD Reveals
-
Unambiguous Connectivity: Confirms the exact bonding arrangement of all atoms in the molecule.
-
Precise Molecular Geometry: Provides accurate measurements of bond lengths and angles.[5]
-
Stereochemistry: Determines the absolute configuration of chiral centers.[6][7]
-
Intermolecular Interactions: Elucidates how molecules pack in the crystal lattice, revealing hydrogen bonding and other non-covalent interactions that are crucial for understanding physical properties like solubility and melting point.
-
Conformational Analysis: Captures the preferred conformation of the molecule in the solid state.
The output of an SC-XRD experiment is a detailed atomic model that serves as the ultimate structural proof.
The Complementary Toolkit: Spectroscopic Corroboration
While SC-XRD provides an unparalleled level of detail, it is often used in conjunction with other analytical techniques that offer complementary information and are applicable to non-crystalline samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[8] For 6-Hydroxypyridine-2-sulfonamide, ¹H and ¹³C NMR would provide key insights into:
-
Proton and Carbon Environments: The chemical shifts of the pyridine ring protons and carbons are highly sensitive to the position of substituents.[8] For instance, the protons alpha to the nitrogen atom in a pyridine ring are typically the most deshielded, appearing at the furthest downfield chemical shift.[8]
-
Connectivity: Through-bond spin-spin coupling (J-coupling) between adjacent protons provides information about which protons are neighbors.[8]
-
Tautomeric Equilibrium: In solution, 6-Hydroxypyridine-2-sulfonamide may exist in equilibrium with its pyridone tautomer. NMR can be used to study this equilibrium.[9]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns.[10][11][12] For 6-Hydroxypyridine-2-sulfonamide, high-resolution mass spectrometry (HRMS) would be used to:
-
Confirm Molecular Formula: By providing a highly accurate mass measurement, HRMS can confirm the elemental composition of the molecule.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can provide structural information by analyzing the fragmentation pattern of the parent ion.[10]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14] For 6-Hydroxypyridine-2-sulfonamide, IR spectroscopy would be used to identify characteristic vibrational frequencies for:
-
O-H and N-H stretches: Indicative of the hydroxyl and sulfonamide groups.
-
S=O stretches: Characteristic of the sulfonyl group.
-
C=C and C=N stretches: Associated with the pyridine ring.
The presence and position of these bands can also provide clues about tautomeric forms and hydrogen bonding.[9][15]
Comparative Analysis of Structural Validation Techniques
| Technique | Information Provided | Strengths | Limitations | Sample Requirements |
| Single-Crystal X-ray Diffraction (SC-XRD) | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.[2][5][6] | Unambiguous and definitive structural determination.[1] | Requires a high-quality single crystal.[16] Provides solid-state structure which may differ from solution. | Single crystal of sufficient size and quality (typically >10 µm).[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, proton/carbon environments, solution-state structure, tautomeric equilibrium.[8][17] | Provides detailed information about the structure in solution. Non-destructive. | Does not provide absolute 3D structure. Can be complex to interpret for highly substituted molecules. | ~1-10 mg of pure sample dissolved in a suitable deuterated solvent. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns.[10][11] | High sensitivity, requires very small amounts of sample. | Does not provide detailed structural information on its own. | Micrograms to nanograms of sample. |
| Infrared (IR) Spectroscopy | Presence of functional groups, information on hydrogen bonding and tautomerism.[13][15] | Fast, non-destructive, and can be used for solid and liquid samples. | Provides limited information on the overall molecular structure. | Milligrams of sample, can be neat or in a matrix (e.g., KBr pellet). |
Experimental Protocols
Workflow for Comprehensive Structural Validation
The following diagram illustrates a robust workflow for the definitive structural validation of a novel compound like 6-Hydroxypyridine-2-sulfonamide.
Caption: Comprehensive workflow for structural validation.
Step-by-Step Methodology for Crystallization and SC-XRD
Objective: To obtain a single crystal of 6-Hydroxypyridine-2-sulfonamide suitable for X-ray diffraction analysis.
1. Solvent Screening:
- The choice of solvent is critical for successful crystallization.[18] The ideal solvent will dissolve the compound when hot but not when cold.[16][18]
- Test the solubility of a small amount of purified 6-Hydroxypyridine-2-sulfonamide in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane) at room temperature and upon heating. A solvent system (a mixture of two or more miscible solvents) may also be necessary.[18]
2. Crystal Growth Techniques: [16][19][20]
- Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
- Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Insulating the container can promote slower cooling and the formation of larger crystals.[20]
- Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a solvent in which the compound is insoluble but which is miscible with the solvent of the compound solution (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and inducing crystallization.
3. Crystal Mounting and Data Collection:
- Once suitable crystals have formed, carefully select a single, well-formed crystal with sharp edges.
- Mount the crystal on a goniometer head.
- The mounted crystal is then placed in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the diffracted X-rays are detected.[2][5]
- Data is collected as the crystal is rotated, capturing the diffraction pattern from multiple orientations.[2]
4. Structure Solution and Refinement:
- The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.[4]
- The positions of the atoms in the unit cell are determined using computational methods.
- The structural model is then refined to obtain the final, accurate crystal structure.[5]
Conclusion: An Integrated Approach for Unquestionable Results
While single-crystal X-ray diffraction provides the most definitive structural information, a comprehensive validation of 6-Hydroxypyridine-2-sulfonamide relies on an integrated analytical approach. The combination of SC-XRD with spectroscopic techniques like NMR, MS, and IR provides a self-validating system, where the data from each method corroborates the others. This multi-faceted strategy ensures the highest level of confidence in the determined structure, a critical requirement for advancing a promising compound through the drug development pipeline.
References
-
University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved from [Link]
-
wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]
-
Ma, L., et al. (2021). Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. RSC Publishing. Retrieved from [Link]
-
Karatas, O., et al. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Science and Technology. Retrieved from [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). 4. Crystallization. Retrieved from [Link]
-
Di Corcia, A., et al. (2003). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. PubMed. Retrieved from [Link]
- Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
-
Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Retrieved from [Link]
-
Nowak, M. J., et al. (1993). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry. Retrieved from [Link]
-
van de Streek, J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]
-
Boston University. (2011, April 8). Use of X-ray Diffraction Analysis to Determine the Orientation of Single-Crystal Materials. Retrieved from [Link]
-
Matest. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
-
Suge, T., & Lee, Y.-P. (2018). Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen. The Journal of Chemical Physics. Retrieved from [Link]
-
Liu, Y., et al. (2025, October 3). X-ray Diffraction Studies of Single-Crystal Materials for Broad Battery Applications. Chemical Reviews. Retrieved from [Link]
-
El-Gogary, T. M., & El-Nahas, A. M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. Retrieved from [Link]
-
Excillum. (2023, August 21). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Retrieved from [Link]
-
Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]
-
Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. Retrieved from [Link]
-
Crystal Pharmatech. (2026, January 28). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Retrieved from [Link]
-
ResearchGate. (n.d.). Fragments of the infrared spectra of N-hydroxypyridine-2(1H)-thione.... Retrieved from [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
Royal Society of Chemistry. (n.d.). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Hydroxypyridine-2-carboxylic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Retrieved from [Link]
- Ivanov, I., et al. (2024).
-
Taylor & Francis. (2012, July 18). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Retrieved from [Link]
-
PubMed. (2013, October 15). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Retrieved from [Link]
-
Scilit. (n.d.). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Retrieved from [Link]
Sources
- 1. rigaku.com [rigaku.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. excillum.com [excillum.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. improvedpharma.com [improvedpharma.com]
- 7. Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED) [crystalpharmatech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hpst.cz [hpst.cz]
- 11. bingol.edu.tr [bingol.edu.tr]
- 12. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. smbstcollege.com [smbstcollege.com]
- 18. community.wvu.edu [community.wvu.edu]
- 19. science.uct.ac.za [science.uct.ac.za]
- 20. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
Safety Operating Guide
Personal protective equipment for handling 6-Hydroxypyridine-2-sulfonamide
CAS: 659-30-3 | Formula: C₅H₆N₂O₃S | Mol.[1][2] Weight: 174.18 g/mol Synonyms: 6-Hydroxy-2-pyridinesulfonamide; 2-Hydroxy-6-sulfamoylpyridine[1][2]
Emergency Safety Overview
Status: Conservative Hazard Assessment While specific toxicological data for CAS 659-30-3 is limited, structural analogues (pyridine sulfonamides) exhibit significant irritation and sensitization potential.[1][2] Treat this compound as a Hazardous Irritant and Potential Sensitizer. [1][2]
| Hazard Class | GHS Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3][5][6] |
| STOT - SE | H335 | May cause respiratory irritation (dust/vapor).[1][2][7] |
| Sensitization | H317 * | Presumed: May cause an allergic skin reaction (Sulfonamide moiety).[1] |
Critical Warning: This compound contains a sulfonamide group .[1] Personnel with known sulfa-drug allergies must strictly avoid handling this material due to the risk of anaphylactic sensitization.[2]
Risk-Based PPE Strategy
Safety protocols must adapt to the physical state of the chemical.[1][2] Pyridine derivatives can permeate standard glove materials rapidly when in solution.
A. Glove Selection Protocol
-
Solid State (Powder/Crystals):
-
Solution State (Dissolved in DMSO, MeOH, or Pyridine):
B. Respiratory & Eye Protection
-
Primary Control: All open handling must occur inside a certified Chemical Fume Hood .[1]
-
Secondary Control (If hood unavailable/cleaning spills):
Operational Handling Workflow
Step 1: Weighing & Transfer
-
Pre-Check: Verify the balance is stable and located within a filtered enclosure or fume hood.[1]
-
Static Control: Sulfonamide powders are often electrostatic.[1] Use an antistatic gun or ionizer bar during weighing to prevent "fly-away" powder, which increases inhalation risk.[1][2]
-
Technique: Use a disposable antistatic weighing boat.[1] Do not return excess material to the stock container to prevent cross-contamination.
Step 2: Solubilization
-
Solvent Choice: 6-Hydroxypyridine-2-sulfonamide is sparingly soluble in non-polar solvents.[1][2]
-
Exothermic Risk: Minimal.[1] However, always add solvent to the solid slowly.[1]
Step 3: Reaction Setup
-
Tautomerism Awareness: In solution, this compound exists in equilibrium between the hydroxy-pyridine and pyridone forms.[1][2] This does not alter safety but impacts reactivity assumptions.
-
Incompatibilities: Keep isolated from Strong Oxidizing Agents (e.g., Peroxides, Permanganates) and Acid Chlorides .[1][2][7] The sulfonamide nitrogen is nucleophilic and can react vigorously with electrophiles.
Decontamination & Disposal
Spill Management:
-
Solid Spill: Do not dry sweep.[1] Cover with wet paper towels (water/detergent) to suppress dust, then wipe up.[1]
-
Solution Spill: Absorb with vermiculite or sand.[1]
-
Decontamination Solution: Wash surface with 10% aqueous sodium carbonate (
) followed by water.[1] The base helps solubilize and remove the acidic sulfonamide residue.
Waste Disposal:
-
Stream: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).[1]
-
Labeling: Clearly tag as "Contains Sulfonamides – Potential Allergen."[1]
-
Destruction: High-temperature incineration (
) is the only validated method for complete destruction of the pyridine ring.[1][2]
Decision Logic Visualization
Figure 1: Decision matrix for PPE selection and personnel screening based on physical state and medical history.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12000791, Pyridine-2-sulfonamide. Retrieved from [Link][1][2]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Sulfonamide Derivatives. Retrieved from [Link][1][2]
Sources
- 1. Pyridine sulfonamide | C5H6N2O2S | CID 12000791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 63636-89-5: pyridine-2-sulfonamide | CymitQuimica [cymitquimica.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. store.sangon.com [store.sangon.com]
- 7. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
